4-(2-Phenylpropan-2-yl)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-(2-phenylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRQYYRQXOERRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-Phenylpropan-2-yl)aniline hydrochloride (CAS No: 1416354-38-5).[1][2][3] As a key intermediate in various synthetic pathways, a thorough understanding of its characteristics is paramount for researchers and professionals in drug discovery and materials science. This document delves into the compound's structural and chemical identity, offers predicted physicochemical parameters in the absence of extensive experimental data, and provides detailed, field-proven methodologies for its synthesis and analytical characterization. The guide is structured to deliver not just data, but also the scientific rationale behind the presented protocols, ensuring both technical accuracy and practical applicability.
Introduction and Chemical Identity
This compound, also known as 4-cumylaniline hydrochloride, is the hydrochloride salt of the aromatic amine 4-(2-phenylpropan-2-yl)aniline. The formation of the hydrochloride salt is a common strategy employed in pharmaceutical development to enhance the aqueous solubility and stability of parent amine compounds. The molecular structure consists of a cumyl group (2-phenylpropan-2-yl) attached to an aniline ring at the para-position, with the amino group protonated to form the corresponding ammonium chloride.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1416354-38-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₈ClN | [1] |
| Molecular Weight | 247.77 g/mol | [2][3] |
| Appearance | White powder | [4] |
| Purity | Typically ≥95% | [2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Rationale |
| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. Aniline hydrochloride has a melting point of 198 °C. The larger substituent on the target molecule may influence this value. |
| Boiling Point | Not applicable | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Aqueous Solubility | Higher than the free base | The hydrochloride salt form is intended to increase water solubility. Aniline hydrochloride is soluble in water. The shake-flask method is recommended for experimental determination. |
| pKa (of the anilinium ion) | ~3-4 | The pKa of the anilinium ion is approximately 4.6. The electron-donating nature of the para-alkyl substituent may slightly increase the basicity of the parent aniline, thus slightly increasing the pKa of the conjugate acid. A predicted pKa for a related, more complex aniline derivative is 1.59 ± 0.50, suggesting the pKa of the target compound is likely in the low single digits.[4] |
| LogP (Octanol-Water Partition Coefficient) | Not available | The LogP of the free base, 4-(2-phenylpropan-2-yl)aniline, is predicted to be in the range of 4-5, indicating its lipophilic nature. The hydrochloride salt will have a significantly lower LogP. |
Synthesis and Manufacturing
The synthesis of this compound is a two-step process: first, the synthesis of the parent aniline, 4-(2-phenylpropan-2-yl)aniline, followed by its conversion to the hydrochloride salt.
Synthesis of 4-(2-Phenylpropan-2-yl)aniline
Direct Friedel-Crafts alkylation of aniline is often problematic as the amino group can react with the Lewis acid catalyst, deactivating the ring. A more viable approach is the reductive amination of a suitable ketone.
Workflow for the Synthesis of 4-(2-Phenylpropan-2-yl)aniline:
References
4-(2-Phenylpropan-2-yl)aniline hydrochloride CAS number 1416354-38-5
An In-Depth Technical Guide to 4-(2-Phenylpropan-2-yl)aniline Hydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate this compound (CAS Number: 1416354-38-5). This document provides an in-depth exploration of its chemical identity, a robust synthesis protocol with mechanistic insights, detailed analytical methodologies, and a discussion of its potential applications in medicinal chemistry and materials science.
Compound Identity and Physicochemical Properties
4-(2-Phenylpropan-2-yl)aniline, commonly known as 4-cumylaniline, is an aromatic amine. The hydrochloride salt is often prepared to enhance its stability and aqueous solubility, making it more amenable for use in various research and development applications.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | AK Scientific, Inc.[1] |
| CAS Number | 1416354-38-5 | AK Scientific, Inc.[1] |
| Molecular Formula | C₁₅H₁₈ClN | AK Scientific, Inc.[2] |
| Molecular Weight | 247.76 g/mol | AK Scientific, Inc.[2] |
| Appearance | Solid / White powder | AK Scientific, Inc.[2], Zhejiang Jiuzhou Chem Co.,Ltd[3] |
| Purity | Typically ≥98% | AK Scientific, Inc.[2] |
| Free Base CAS | 643-28-7 (4-(2-Phenylpropan-2-yl)aniline) | PubChem[4] |
| Free Base Formula | C₁₅H₁₇N | PubChem[4] |
| Free Base MW | 211.30 g/mol | PubChem[4] |
Strategic Synthesis: A Three-Step Approach
The synthesis of 4-(2-phenylpropan-2-yl)aniline is most effectively achieved via a protected Friedel-Crafts alkylation strategy. Direct alkylation of aniline is problematic because the amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that inhibits the desired electrophilic aromatic substitution.[5][6] To circumvent this, a three-step synthesis is employed: protection of the amino group, Friedel-Crafts alkylation, and subsequent deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. wikieducator.org [wikieducator.org]
- 3. rsc.org [rsc.org]
- 4. 4-(2-Phenylpropan-2-yl)aniline | C15H17N | CID 234874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 4-Mesylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 4-(2-Phenylpropan-2-yl)aniline hydrochloride. As complete, experimentally verified spectra for this specific salt are not widely available in public databases, this document synthesizes foundational spectroscopic principles with data from the parent free base, 4-(2-phenylpropan-2-yl)aniline (also known as 4-cumylaniline), and analogous aniline salts. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation and quality control of this compound.
Introduction: The Molecular Profile
This compound is an aromatic amine salt comprised of an aniline core substituted at the para-position with a 2-phenylpropan-2-yl (cumyl) group. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, a common practice in pharmaceutical development.
Accurate structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of identity and purity. This guide explains the causal relationships between the molecular structure of this compound and its spectral output, providing field-proven insights into data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the preeminent technique for determining the precise arrangement of atoms in an organic molecule. The formation of the hydrochloride salt from the free amine induces predictable and informative shifts in the NMR spectrum, primarily affecting the aniline portion of the molecule.
Proton (¹H) NMR Spectroscopy
The protonation of the amino group (-NH₂) to an ammonium group (-NH₃⁺) is the most significant structural change, and its effects dominate the ¹H NMR spectrum. The electron-withdrawing nature of the positively charged -NH₃⁺ group deshields the adjacent aromatic protons, causing their signals to shift downfield.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment & Shift |
|---|---|---|---|---|
| H-f (CH₃) | ~1.65 | Singlet (s) | 6H | Six equivalent methyl protons of the cumyl group. Minimally affected by amine protonation. |
| H-c, H-e (Aniline Ring) | ~7.25 | Doublet (d) | 2H | Protons meta to the -NH₃⁺ group. Experience moderate deshielding. |
| H-d (Phenyl Ring) | ~7.28 | Multiplet (m) | 3H | Phenyl protons meta and para to the isopropyl attachment point. |
| H-b, H-g (Aniline Ring) | ~7.35 | Doublet (d) | 2H | Protons ortho to the -NH₃⁺ group. Strongly deshielded by the electron-withdrawing ammonium group. |
| H-h (Phenyl Ring) | ~7.45 | Multiplet (m) | 2H | Phenyl protons ortho to the isopropyl attachment point. |
| H-a (-NH₃⁺) | ~9.0 - 10.5 | Broad Singlet (br s) | 3H | Ammonium protons. Significant downfield shift and signal broadening due to positive charge and exchange. The signal's disappearance upon a D₂O shake confirms its identity[1][2]. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve hydrochloride salts and to clearly resolve the N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. A standard acquisition may include 16-32 scans with a relaxation delay of 1-2 seconds.
-
Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Confirmation (Optional): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -NH₃⁺ signal confirms its assignment[3][4].
Carbon-¹³ (¹³C) NMR Spectroscopy
In the ¹³C NMR spectrum, all unique carbon environments are resolved. The deshielding effect of the -NH₃⁺ group is also evident here, primarily influencing the carbons of the aniline ring.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment & Shift |
|---|---|---|
| C-7 (CH₃) | ~30.5 | Methyl carbons of the cumyl group. |
| C-6 (Quaternary) | ~42.0 | Quaternary isopropyl carbon. |
| C-2, C-5 (Aniline Ring) | ~125.0 | Carbons ortho to the -NH₃⁺ group. |
| C-8, C-12 (Phenyl Ring) | ~126.5 | Carbons ortho to the isopropyl attachment point. |
| C-10 (Phenyl Ring) | ~127.0 | Carbon para to the isopropyl attachment point. |
| C-9, C-11 (Phenyl Ring) | ~128.5 | Carbons meta to the isopropyl attachment point. |
| C-1 (Aniline Ring) | ~135.0 | Carbon bearing the -NH₃⁺ group (ipso-carbon). Shifted downfield due to protonation. |
| C-4 (Aniline Ring) | ~148.0 | Carbon bearing the cumyl group. |
| C-7 (Phenyl Ring) | ~150.0 | Quaternary carbon of the phenyl ring attached to the isopropyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain adequate signal-to-noise for quaternary carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies the vibrational modes of functional groups. The transformation of a primary amine to its ammonium salt results in a dramatic and easily identifiable change in the IR spectrum.
For the free base, 4-(2-Phenylpropan-2-yl)aniline, one would expect two sharp N-H stretching bands characteristic of a primary aromatic amine around 3350-3450 cm⁻¹[1][2][5]. Upon protonation to the hydrochloride salt, these bands disappear and are replaced by a very broad and strong absorption band system in the 2800-3200 cm⁻¹ region. This broad feature is characteristic of the N-H stretching vibrations within the -NH₃⁺ group and is a hallmark of amine salts[6][7][8].
Key IR Vibrational Modes for the Hydrochloride Salt
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality of Vibration |
|---|---|---|---|
| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, Broad | Asymmetric and symmetric stretching of the ammonium group. Broadening is due to extensive hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Stretching of sp² C-H bonds in the two aromatic rings. |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium, Sharp | Stretching of sp³ C-H bonds in the methyl groups. |
| N-H Bend (-NH₃⁺) | 1500 - 1600 | Strong | Asymmetric and symmetric bending (scissoring) vibrations of the ammonium group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | In-plane skeletal vibrations of the benzene rings. |
| C-N Stretch | 1250 - 1335 | Medium | Stretching of the bond between the aniline ring and the nitrogen atom[5][9]. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of a pure KBr pellet. Then, place the sample pellet in the beam path and record the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. In positive ion mode, the spectrum will not show the intact salt. Instead, it will display the protonated molecule of the free base, [M+H]⁺, where M is 4-(2-Phenylpropan-2-yl)aniline. The molecular weight of the free base is 211.30 g/mol , so the expected parent ion will appear at m/z 212.3.
To understand the structural backbone, Electron Ionization (EI) of the free base is more informative as it induces predictable fragmentation. The primary fragmentation pathway for cumene-like structures is the cleavage of a C-C bond adjacent to the aromatic ring (alpha-cleavage) to form a highly stable benzylic carbocation[10][11].
Predicted Mass Spectrometry Data (EI of Free Base)
| m/z Value | Proposed Fragment | Formula | Rationale for Fragmentation |
|---|---|---|---|
| 211 | [M]⁺ | [C₁₅H₁₇N]⁺ | Molecular ion of the free base. |
| 196 | [M - CH₃]⁺ | [C₁₄H₁₄N]⁺ | Base Peak. Loss of a methyl radical via alpha-cleavage to form a very stable tertiary benzylic cation. This is the most favorable fragmentation pathway[10]. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds[10]. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation (ESI): Dissolve a small amount (<1 mg) of the hydrochloride salt in a suitable solvent like methanol or acetonitrile to a concentration of ~100 µg/mL.
-
Instrumentation (ESI): Use a mass spectrometer equipped with an Electrospray Ionization source, typically coupled to a liquid chromatograph (LC-MS).
-
Acquisition (ESI): Infuse the sample solution directly or inject it into the LC flow. Acquire the spectrum in positive ion mode.
-
Instrumentation (EI): Use a mass spectrometer with an Electron Ionization source, often coupled to a gas chromatograph (GC-MS). The free base would be analyzed via this method.
-
Acquisition (EI): Introduce the volatilized sample into the ion source where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Visualization and Workflow
To provide a clear visual reference, the following diagrams illustrate the molecular structure, a key fragmentation pathway, and the overall analytical workflow.
Figure 1: Structure of this compound.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Aniline hydrochloride(142-04-1) IR Spectrum [m.chemicalbook.com]
- 7. Aniline hydrochloride [webbook.nist.gov]
- 8. Aniline hydrochloride [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride
Introduction
4-(2-Phenylpropan-2-yl)aniline hydrochloride, a derivative of aniline, is a compound of interest in various chemical and pharmaceutical research domains. Its utility as a synthetic intermediate necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, crucial for its application in drug discovery, process development, and formulation. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base; however, empirical determination across a range of conditions is essential for predictable performance.[1] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols.
Part 1: The Solubility Profile of this compound
A compound's solubility is a critical determinant of its bioavailability and suitability for various applications. For an ionizable molecule like this compound, solubility is not a single value but a profile that is highly dependent on the properties of the solvent system, particularly pH.
Theoretical Considerations: Predicting Solubility Behavior
The structure of this compound—an aromatic amine salt—provides clues to its solubility. The presence of the hydrochloride moiety suggests that it will be more soluble in aqueous and polar solvents compared to its free base form. The large, nonpolar phenylpropan-2-yl group, however, will contribute to its solubility in organic solvents.
The pH of the medium is arguably the most critical factor influencing the aqueous solubility of this compound.[2] In an acidic to neutral environment, the aniline nitrogen will be protonated, forming the anilinium ion. This charged species will readily interact with polar water molecules, leading to higher solubility. As the pH increases into the alkaline range, the anilinium ion will be deprotonated to the free aniline base. This neutral species is significantly more hydrophobic, which will cause a sharp decrease in aqueous solubility.[2][3] This pH-dependent behavior is a key characteristic of amine salts.
Experimental Methodology for Solubility Determination
To empirically determine the solubility profile, the shake-flask method is the gold standard, providing a measure of thermodynamic solubility.[1]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile). The key is to have a visible amount of undissolved solid at the end of the experiment.[1]
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1]
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure the removal of all undissolved solids, the sample must be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged.[1]
-
pH Measurement: For aqueous samples, measure the pH of the saturated solution to ascertain the final equilibrium pH.[1]
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[4][5][6]
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.
Data Presentation: Solubility Profile
The results of the solubility studies should be tabulated for clear comparison.
| Solvent System | Temperature (°C) | Equilibrium pH (for aqueous) | Solubility (mg/mL) |
| Purified Water | 25 | Record Value | Record Value |
| pH 2.0 Buffer | 25 | Record Value | Record Value |
| pH 7.4 Buffer (PBS) | 25 | Record Value | Record Value |
| pH 9.0 Buffer | 25 | Record Value | Record Value |
| Ethanol | 25 | N/A | Record Value |
| Methanol | 25 | N/A | Record Value |
| Acetonitrile | 25 | N/A | Record Value |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: The Stability Profile of this compound
Understanding the chemical stability of a compound is a cornerstone of drug development and is mandated by regulatory bodies.[7][8][9] Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[9][10][11]
Theoretical Considerations: Potential Degradation Pathways
Aniline and its derivatives are known to be susceptible to certain degradation pathways:
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities and N-oxides.[7][9] Exposure to air and light can accelerate this process.[12][13]
-
Photolysis: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce photolytic degradation.[7][11]
-
Hydrolysis: While the aniline moiety itself is generally resistant to hydrolysis, the stability of the compound in acidic and basic solutions at elevated temperatures should be assessed.[11]
Forced Degradation Studies
The following protocols are designed to stress the compound under various conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.
Protocol 2: Forced Degradation Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at an elevated temperature (e.g., 60-80°C).[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at an elevated temperature.[11]
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C).[8] Also, heat the stock solution.
-
Photostability: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase HPLC method is typically suitable for analyzing aniline derivatives.[4] The method must be validated for specificity to prove that it can resolve the parent peak from any degradants. This is achieved by examining the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector.
Data Presentation: Summary of Forced Degradation
The results should be summarized in a table to provide a clear overview of the compound's stability.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants |
| 0.1 N HCl | 24h | 80 | Record Value | Record Value | Record Value |
| 0.1 N NaOH | 24h | 80 | Record Value | Record Value | Record Value |
| 3% H₂O₂ | 24h | RT | Record Value | Record Value | Record Value |
| Heat (Solid) | 48h | 70 | Record Value | Record Value | Record Value |
| Heat (Solution) | 48h | 70 | Record Value | Record Value | Record Value |
| Photolytic | - | RT | Record Value | Record Value | Record Value |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to support the development of this compound for its intended applications. The emphasis on understanding the underlying chemical principles, coupled with robust experimental design, ensures the generation of reliable and meaningful data, thereby upholding the principles of scientific integrity and trustworthiness.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Separation of 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride, a valuable building block in pharmaceutical and materials science. The protocol detailed herein circumvents the challenges associated with direct Friedel-Crafts alkylation of aniline by employing a robust three-step synthetic strategy. This involves the protection of the aniline's amino group via acetylation, followed by a Friedel-Crafts alkylation of the resulting acetanilide, and subsequent deprotection to yield the target aniline derivative. The final step involves the conversion of the free base to its stable hydrochloride salt. This guide is designed to provide both a practical, step-by-step laboratory procedure and a thorough explanation of the chemical principles underpinning each stage of the synthesis.
Introduction
4-(2-Phenylpropan-2-yl)aniline, also known as 4-cumylaniline, and its hydrochloride salt are important intermediates in the synthesis of various organic compounds. The presence of the bulky 2-phenylpropan-2-yl group imparts unique steric and electronic properties, making it a key component in the development of specialized polymers, dyes, and pharmaceutical agents. The direct alkylation of aniline via the classical Friedel-Crafts reaction is notoriously problematic. The amino group of aniline, being a Lewis base, readily reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the aromatic ring towards the desired electrophilic substitution.[1] To overcome this significant hurdle, a protection-alkylation-deprotection strategy is employed, which is a common and effective approach in organic synthesis.
This application note details a reliable and reproducible protocol for the synthesis of this compound, beginning with the protection of aniline as acetanilide.
Reaction Mechanism and Strategy
The overall synthetic strategy is a three-step process designed to functionalize the aniline ring at the para position with a 2-phenylpropan-2-yl group.
-
Protection of the Amino Group: Aniline is first reacted with acetic anhydride to form acetanilide. This conversion of the amino group to an acetamido group protects it from reacting with the Friedel-Crafts catalyst in the subsequent step. The acetamido group is still an ortho, para-directing group, guiding the incoming electrophile to the desired positions on the aromatic ring.
-
Friedel-Crafts Alkylation: The protected acetanilide then undergoes a Friedel-Crafts alkylation reaction. In this protocol, 2-phenyl-2-propanol is used as the alkylating agent in the presence of a strong Brønsted acid catalyst such as sulfuric acid. The acid protonates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and generating a stable tertiary carbocation (the cumyl cation). This electrophile then attacks the electron-rich aromatic ring of acetanilide, primarily at the sterically less hindered para position.
-
Deprotection and Salt Formation: The resulting N-(4-(2-phenylpropan-2-yl)phenyl)acetamide is then hydrolyzed under acidic conditions to remove the acetyl group and regenerate the amino functionality, yielding 4-(2-phenylpropan-2-yl)aniline. Finally, the free amine is converted to its more stable and easily handled hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aniline | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |
| 2-Phenyl-2-propanol | 97% | Sigma-Aldrich |
| Sulfuric Acid | Concentrated (95-98%) | Fisher Scientific |
| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | Saturated Aqueous Solution | --- |
| Sodium Sulfate | Anhydrous | Fisher Scientific |
| Deionized Water | --- | --- |
Step 1: Synthesis of Acetanilide (Protection)
-
In a 250 mL Erlenmeyer flask, add aniline (10.0 g, 0.107 mol) and 100 mL of deionized water.
-
To this suspension, add concentrated hydrochloric acid (9.0 mL, ~0.108 mol) dropwise with stirring. The aniline should dissolve to form aniline hydrochloride.
-
In a separate beaker, prepare a solution of sodium acetate (17.6 g, 0.214 mol) in 50 mL of deionized water.
-
Add the sodium acetate solution to the aniline hydrochloride solution with stirring.
-
Cool the mixture in an ice bath to below 10 °C.
-
While vigorously stirring the cooled solution, add acetic anhydride (12.0 mL, 0.127 mol) in one portion.
-
Continue to stir the mixture in the ice bath for 30 minutes.
-
Collect the white precipitate of acetanilide by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water (3 x 30 mL).
-
Dry the acetanilide crystals in a desiccator or in an oven at 80 °C. The expected yield is approximately 12-13 g.
Step 2: Synthesis of N-(4-(2-Phenylpropan-2-yl)phenyl)acetamide (Friedel-Crafts Alkylation)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place the dried acetanilide (10.0 g, 0.074 mol) and 50 mL of glacial acetic acid.
-
Stir the mixture until the acetanilide is completely dissolved.
-
To the dropping funnel, add a mixture of 2-phenyl-2-propanol (11.1 g, 0.081 mol) and 20 mL of glacial acetic acid.
-
Cool the reaction flask in an ice bath.
-
Slowly and dropwise, add concentrated sulfuric acid (10 mL) to the stirred acetanilide solution.
-
After the addition of sulfuric acid, add the 2-phenyl-2-propanol solution from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring.
-
A solid precipitate of N-(4-(2-phenylpropan-2-yl)phenyl)acetamide will form.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure white crystals.
-
Dry the purified product. The expected yield is approximately 14-16 g.
Step 3: Synthesis of 4-(2-Phenylpropan-2-yl)aniline (Deprotection) and Formation of its Hydrochloride Salt
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place the dried N-(4-(2-phenylpropan-2-yl)phenyl)acetamide (10.0 g, 0.039 mol), 50 mL of ethanol, and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled solution into 200 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
The free amine, 4-(2-phenylpropan-2-yl)aniline, will precipitate as an oil or a low-melting solid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-(2-phenylpropan-2-yl)aniline.
-
To form the hydrochloride salt, dissolve the crude free amine in 100 mL of diethyl ether.
-
While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise until no further precipitation is observed.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the product with a small amount of cold diethyl ether and dry under vacuum. The expected yield is approximately 8-9 g.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Chemical Reaction Mechanism
Caption: Key steps in the Friedel-Crafts alkylation mechanism.
Results and Discussion
Product Characterization
The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified products should be determined and compared to literature values.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound should show characteristic peaks for the aromatic protons, the methyl protons of the 2-phenylpropan-2-yl group, and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum of the final product should show characteristic absorption bands for the N-H bonds of the primary amine salt, aromatic C-H bonds, and C=C bonds of the aromatic rings.
-
Purity Assessment
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Elemental analysis can also be performed to confirm the empirical formula of the hydrochloride salt.
Safety Precautions
-
Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Concentrated Acids (Sulfuric and Hydrochloric): Highly corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to water or other solvents slowly and with cooling.
-
Organic Solvents (Dichloromethane, Ethyl Acetate, Hexanes, Diethyl Ether): Flammable and volatile. Use in a well-ventilated area away from ignition sources.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By employing a protection-alkylation-deprotection strategy, the inherent difficulties of direct aniline alkylation are effectively overcome. This detailed guide, from the underlying chemical principles to the step-by-step experimental procedure, is intended to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.
References
The Versatile Intermediate: A Guide to the Application of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride in Synthetic Chemistry
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Phenylpropan-2-yl)aniline hydrochloride as a chemical intermediate. Herein, we delve into its core properties, safety protocols, and its application in the synthesis of complex organic molecules, supported by detailed experimental protocols and mechanistic insights.
Compound Overview and Physicochemical Properties
This compound, a substituted aniline derivative, is a valuable building block in modern organic synthesis. The presence of a bulky tertiary alkyl group (2-phenylpropan-2-yl, or cumyl group) at the para position of the aniline ring imparts unique steric and electronic properties that can be strategically exploited in multi-step syntheses.
The hydrochloride salt form enhances the compound's stability and shelf-life, making it a convenient precursor for the free aniline base, which can be liberated in situ or in a separate preparatory step.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1416354-38-5 | [1][2] |
| Molecular Formula | C₁₅H₁₈ClN | [1][2] |
| Molecular Weight | 247.77 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [4] |
Safety and Handling: A Self-Validating System of Precaution
Due to the general hazards associated with aniline derivatives, strict adherence to safety protocols is paramount. While specific toxicity data for this compound is limited, it is prudent to handle it with the assumption that it may be harmful if swallowed, comes into contact with skin, or is inhaled, and may cause skin and eye irritation.[4][5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety goggles with side protection.[6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[6][7]
-
Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing.[6]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust formation is likely, a respirator may be necessary.[6][7]
Handling and Emergency Procedures
-
Handling: Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[4][7]
-
In Case of Contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][6]
-
Skin: Wash off immediately with plenty of soap and water.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[4][8]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][8]
Role as a Chemical Intermediate in Drug Discovery and Organic Synthesis
Chemical intermediates are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[9] Anilines, in particular, are precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[10] The amino group of 4-(2-Phenylpropan-2-yl)aniline serves as a versatile nucleophile, enabling the construction of new carbon-nitrogen bonds, which are central to the structure of many biologically active compounds.[11]
The bulky para-substituent in 4-(2-Phenylpropan-2-yl)aniline can be leveraged to direct reactions to the amino group and can influence the pharmacokinetic properties of the final molecule. A notable example of a structurally related moiety is found in the antifungal drug Amorolfine .[7] Amorolfine contains a 4-(2-methylbutan-2-yl)phenyl group, highlighting the utility of such substituted phenylpropyl moieties in bioactive molecules.[6][7] While the exact synthesis of Amorolfine may not start directly from 4-(2-Phenylpropan-2-yl)aniline, the structural similarity underscores the relevance of this intermediate in the design of analogous therapeutic agents.
Key Synthetic Transformations and Protocols
The primary utility of this compound lies in the reactivity of its aniline nitrogen. The following protocols detail fundamental transformations that are broadly applicable in a research and development setting.
Liberation of the Free Aniline Base
The hydrochloride salt is stable, but for most reactions, the free aniline base is required. This is achieved through a simple acid-base extraction.
Protocol 1: Liberation of 4-(2-Phenylpropan-2-yl)aniline
-
Dissolution: Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Neutralization: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), and stir vigorously until all the solid has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free aniline base, which can be used directly in the next step.
Caption: Workflow for the liberation of the free aniline base.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[12] This method avoids the over-alkylation often seen with direct alkylation using alkyl halides.
Protocol 2: N-Alkylation with an Aldehyde via Reductive Amination
-
Imine Formation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(2-Phenylpropan-2-yl)aniline (1.0 eq) and an aldehyde (e.g., isobutyraldehyde, 1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12] A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 10-15 minutes. This reagent is selective for the reduction of imines in the presence of carbonyls.[12]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[12]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the N-alkylated aniline.
Caption: Conceptual pathway for reductive amination.
Reaction with Epoxides
The ring-opening of epoxides by amines is a fundamental reaction for the synthesis of β-amino alcohols, a structural motif present in many pharmaceuticals.[10][13] This reaction can be catalyzed by various Lewis or Brønsted acids.
Protocol 3: Catalytic Ring-Opening of an Epoxide
-
Reaction Setup: To a solution of 4-(2-Phenylpropan-2-yl)aniline (1.0 eq) and a suitable epoxide (e.g., propylene oxide, 1.2 eq) in a solvent such as acetonitrile or under solvent-free conditions, add a catalytic amount of a Lewis acid (e.g., Zinc(II) perchlorate hexahydrate, 5-10 mol%).[10]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The optimal temperature will depend on the reactivity of the specific epoxide and aniline.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-amino alcohol can be purified by column chromatography.
Causality in Regioselectivity: The regioselectivity of the epoxide opening (i.e., whether the amine attacks the more or less sterically hindered carbon of the epoxide) is a critical consideration.
-
Base-catalyzed or neutral conditions: The nucleophilic amine will typically attack the less sterically hindered carbon in an Sₙ2-like fashion.[14]
-
Acid-catalyzed conditions: For unsymmetrical epoxides, the regioselectivity is more complex. Attack often occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[14] For example, with styrene oxide, aromatic amines tend to attack the benzylic carbon.[10]
Application in Cross-Coupling Reactions
The aniline nitrogen of 4-(2-Phenylpropan-2-yl)aniline can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines or N-aryl heterocycles.[11] These reactions are pivotal in modern synthetic chemistry for constructing C-N bonds.[11]
Caption: Logical relationship in a Buchwald-Hartwig cross-coupling reaction.
Conclusion
This compound is a strategically valuable chemical intermediate. Its utility stems from the versatile reactivity of the aniline functional group, which can be predictably modified through well-established synthetic protocols such as reductive amination and nucleophilic epoxide opening. The bulky para-substituent provides a unique structural feature that can be exploited in the design of novel bioactive compounds, making this a key building block for professionals in drug discovery and synthetic chemistry. Adherence to rigorous safety protocols is essential for the handling and application of this compound.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013097629A1 - Preparation method of amorolfine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008074887A1 - Process of producing amorolfine - Google Patents [patents.google.com]
- 7. Amorolfine | C21H35NO | CID 54260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Versatile Role of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bulky Aniline Derivative
In the landscape of organic synthesis, the aniline scaffold remains a cornerstone for the construction of a myriad of functional molecules, from pharmaceuticals to advanced materials. Among the diverse array of substituted anilines, 4-(2-Phenylpropan-2-yl)aniline, also known as 4-cumylaniline, presents a unique structural motif. The presence of a bulky tertiary alkyl group, the 2-phenylpropan-2-yl (cumyl) substituent, at the para position of the aniline ring imparts distinct steric and electronic properties. This guide provides an in-depth exploration of the synthetic utility of its hydrochloride salt, 4-(2-Phenylpropan-2-yl)aniline hydrochloride, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. The hydrochloride form enhances stability and simplifies handling and weighing of this otherwise air-sensitive free base.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1416354-38-5[1][2] |
| Molecular Formula | C₁₅H₁₈ClN[2] |
| Molecular Weight | 247.77 g/mol [1] |
| Appearance | Off-white to light brown crystalline powder |
| Purity | Typically ≥95%[1] |
Safety and Handling
As with many aromatic amines, this compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Application I: Synthesis of Novel Azo Dyes
The diazotization of aromatic amines followed by coupling with electron-rich species is a classic and robust method for the synthesis of azo dyes.[3] The bulky cumyl group in 4-(2-phenylpropan-2-yl)aniline can influence the final properties of the dye, such as its shade, lightfastness, and solubility in various media.
Causality in Experimental Design:
The diazotization reaction requires a cold, acidic environment (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. The use of hydrochloric acid provides both the acidic medium and the counter-ion for the diazonium salt. Sodium nitrite serves as the source of nitrous acid in situ. The subsequent azo coupling is an electrophilic aromatic substitution where the electron-rich coupling component attacks the electrophilic diazonium salt. The choice of the coupling partner is critical in determining the final color of the dye.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Detailed Protocol: Synthesis of a Hypothetical Azo Dye
-
Diazotization:
-
In a 100 mL beaker, dissolve 2.48 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 2 M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture for 30 minutes in the ice bath.
-
-
Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold water until the filtrate is colorless.
-
Allow the solid to air dry, or dry it in a desiccator.
-
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[4] 4-(2-Phenylpropan-2-yl)aniline can serve as the amine coupling partner with various aryl halides or triflates to synthesize complex diarylamines or N-aryl heterocycles.
Causality in Experimental Design:
This reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes oxidative addition with the aryl halide.[2] Bulky, electron-rich phosphine ligands are crucial as they stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[5] A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium complex. Sodium tert-butoxide is a common choice. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Diarylamine
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the flask.
-
Add 5 mL of anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Stir the mixture at 100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.
-
Application III: Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[6] One common synthetic route involves the condensation of an aniline with a 2-aminobenzaldehyde or a related derivative.
Causality in Experimental Design:
The synthesis of quinazolines from anilines and 2-aminobenzaldehydes often proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazoline ring. The use of an oxidant, such as copper(II) acetate or molecular iodine, facilitates the final aromatization step.[7] The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization steps.
General Scheme for Quinazoline Synthesis
Caption: A simplified workflow for quinazoline synthesis.
Detailed Protocol: Synthesis of a Substituted Quinazoline
-
Reaction Setup:
-
In a round-bottom flask, combine 4-(2-phenylpropan-2-yl)aniline (10 mmol, obtained from the hydrochloride salt by neutralization with a base like NaOH and extraction), 2-aminobenzaldehyde (10 mmol), and copper(II) acetate (1.1 mmol).
-
Add 20 mL of ethanol as the solvent.
-
-
Reaction Execution:
-
Reflux the reaction mixture with stirring for 6-8 hours.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the target quinazoline.
-
Application IV: Formation of Schiff Bases (Imines)
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and have applications in various fields, including medicinal and materials chemistry.[8] The reaction of 4-(2-phenylpropan-2-yl)aniline with an aldehyde or ketone is a straightforward method for preparing the corresponding imine.
Causality in Experimental Design:
The formation of a Schiff base is a condensation reaction that involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] The removal of water, either by azeotropic distillation or with a dehydrating agent, drives the equilibrium towards the formation of the imine.
Detailed Protocol: Synthesis of a Schiff Base
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(2-phenylpropan-2-yl)aniline (10 mmol, free base) and a substituted benzaldehyde (10 mmol) in 50 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mmol).
-
-
Reaction Execution:
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or hexane.
-
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The bulky cumyl group provides a unique steric profile that can be exploited in the design of novel molecules. This guide has detailed its application in the synthesis of azo dyes, complex diarylamines via Buchwald-Hartwig amination, medicinally relevant quinazolines, and versatile Schiff base intermediates. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the full potential of this intriguing aniline derivative in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. jetir.org [jetir.org]
- 9. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Aniline Hydrochloride Salts for Pharmaceutical Research and Development
Introduction
Aniline hydrochloride, a salt of the aromatic amine aniline, serves as a crucial intermediate and starting material in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The physicochemical properties of this salt form, including its stability, solubility, and bioavailability, are intrinsically linked to its structural and thermal characteristics. For researchers, scientists, and drug development professionals, a thorough and precise characterization of aniline hydrochloride salts is paramount to ensure product quality, safety, and efficacy.[1][2]
This comprehensive guide provides an in-depth exploration of the key analytical techniques for the characterization of aniline hydrochloride salts. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.
Strategic Analytical Workflow
A systematic approach to the characterization of aniline hydrochloride salts is essential for a comprehensive understanding of the material. The following workflow outlines a logical progression of analysis, from initial identification to in-depth structural and thermal profiling.
Caption: A strategic workflow for the comprehensive characterization of aniline hydrochloride salts.
Spectroscopic Techniques: Unveiling Molecular Identity
Spectroscopic methods are fundamental for confirming the chemical identity and structure of aniline hydrochloride.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy probes the vibrational modes of chemical bonds within a molecule.[3][4] The absorption of infrared radiation at specific frequencies corresponds to these vibrations, generating a unique spectral "fingerprint" that is highly sensitive to the molecular environment.[3][4] For aniline hydrochloride, FT-IR is invaluable for confirming the presence of the anilinium ion and key functional groups.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Gently grind 1-2 mg of the aniline hydrochloride salt with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The goal is a fine, homogenous mixture.[5]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[5]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum.[5]
-
Data Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Anilinium ion, -NH₃⁺) | 3200-2800 (broad) | The protonation of the amine group to form the anilinium ion results in a broad, strong absorption in this region, which is a key indicator of salt formation.[5][6] |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the C-H bonds in the benzene ring.[7] |
| N-H Bend (Anilinium ion, -NH₃⁺) | 1620-1560 | Bending vibrations of the N-H bonds in the anilinium group.[7] |
| Aromatic C=C Stretch | 1600-1450 | Vibrations of the carbon-carbon double bonds within the aromatic ring. |
| C-N Stretch | 1350-1250 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[8] The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that allows for unambiguous structure elucidation.[5]
Experimental Protocol (Solution-State NMR):
-
Sample Preparation: Dissolve 5-10 mg of the aniline hydrochloride sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[5]
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans may be required to achieve a good signal-to-noise ratio.[5]
-
Data Interpretation:
The formation of the hydrochloride salt leads to the protonation of the amino group, which significantly impacts the chemical shifts of the nearby protons and carbons.
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| ¹H NMR | ||
| -NH₃⁺ | > 10 (broad singlet) | The protons of the anilinium group are deshielded and often exchange with residual water, leading to a broad signal.[5] |
| Aromatic Protons | 7.0 - 8.0 | The electron-withdrawing effect of the -NH₃⁺ group causes a downfield shift of the aromatic protons compared to free aniline. |
| ¹³C NMR | ||
| C-N Carbon | ~125-135 | The carbon atom directly attached to the nitrogen is significantly affected by protonation. |
| Aromatic Carbons | ~120-140 | The chemical shifts of the other aromatic carbons will also be influenced by the electron-withdrawing nature of the anilinium group. |
Chromatographic Techniques: Purity Assessment and Quantification
Chromatographic methods are essential for determining the purity of aniline hydrochloride and quantifying any impurities.[9][10]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For aniline hydrochloride, a reverse-phase HPLC method is typically employed.[11][12]
Experimental Protocol (Reverse-Phase HPLC):
-
Sample Preparation: Accurately weigh and dissolve the aniline hydrochloride sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column is commonly used.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11][12][13][14] For mass spectrometry compatibility, volatile buffers like formic acid or ammonium formate should be used.[11][12]
-
Detection: UV detection at a wavelength where aniline hydrochloride has significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to those of known standards.
Caption: A typical workflow for the HPLC analysis of aniline hydrochloride.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques are crucial for understanding the thermal stability, melting behavior, and presence of solvates or hydrates in aniline hydrochloride salts.[15]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] This allows for the determination of thermal transitions such as melting, crystallization, and glass transitions.[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the aniline hydrochloride sample into an aluminum DSC pan.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[17]
-
Record the heat flow as a function of temperature.
-
Data Interpretation:
-
Melting Point: A sharp endothermic peak indicates the melting of a crystalline solid. The melting point of aniline hydrochloride is approximately 198 °C.[18]
-
Polymorphism: The presence of multiple melting peaks or other thermal events before the final melt can indicate the presence of different polymorphic forms.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature.[16] It is used to determine thermal stability, decomposition temperatures, and to quantify the amount of volatile components such as water or solvents.[17]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline hydrochloride sample into a TGA pan.
-
Data Acquisition:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the mass loss as a function of temperature.
-
Data Interpretation:
-
Dehydration/Desolvation: A mass loss at temperatures below the decomposition point can indicate the presence of water (dehydration) or residual solvent (desolvation).[17]
-
Decomposition: A significant mass loss at higher temperatures corresponds to the thermal decomposition of the compound.
X-Ray Diffraction (XRD): Elucidating Crystal Structure
Principle: X-ray diffraction is a powerful non-destructive technique for characterizing the crystalline nature of a solid.[19][20] When X-rays interact with a crystalline material, they are diffracted in a pattern that is unique to the crystal structure.[20] Powder XRD (PXRD) is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and screening for polymorphism.[21][22]
Experimental Protocol (Powder XRD):
-
Sample Preparation:
-
Data Acquisition:
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Interpretation:
-
Crystalline vs. Amorphous: A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous material will produce a broad halo with no distinct peaks.
-
Polymorphism: Different polymorphic forms of a compound will have distinct crystal structures and therefore produce different PXRD patterns.[21]
-
Phase Identification: The obtained diffraction pattern can be compared to databases (e.g., the Powder Diffraction File) to identify the crystalline phase.
Summary of Analytical Techniques and Key Information
| Analytical Technique | Principle | Key Information Obtained |
| FT-IR Spectroscopy | Vibrational spectroscopy | Functional group identification, confirmation of salt formation.[3][4] |
| NMR Spectroscopy | Nuclear magnetic resonance | Detailed molecular structure elucidation.[5][8] |
| HPLC/UPLC | Chromatographic separation | Purity assessment, quantification of impurities.[6][9] |
| DSC | Thermal analysis | Melting point, thermal transitions, polymorphism.[1][2][16] |
| TGA | Thermal analysis | Thermal stability, decomposition temperature, solvation/hydration.[16][17] |
| Powder XRD | X-ray diffraction | Crystallinity, polymorphism, phase identification.[19][20][21] |
Conclusion
The comprehensive characterization of aniline hydrochloride salts is a multi-faceted process that requires the strategic application of a suite of orthogonal analytical techniques. By integrating spectroscopic, chromatographic, thermal, and crystallographic methods, researchers and drug development professionals can gain a thorough understanding of the material's identity, purity, structure, and stability. This knowledge is fundamental for ensuring the quality and performance of intermediates and final products in the pharmaceutical industry.
References
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azom.com [azom.com]
- 4. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 9. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Aniline hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Aniline hydrochloride | SIELC Technologies [sielc.com]
- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. iitk.ac.in [iitk.ac.in]
- 17. azom.com [azom.com]
- 18. Aniline Hydrochloride [drugfuture.com]
- 19. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]
- 20. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 21. researchgate.net [researchgate.net]
- 22. mkuniversity.ac.in [mkuniversity.ac.in]
- 23. ijbpas.com [ijbpas.com]
- 24. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Derivatization of 4-(2-Phenylpropan-2-yl)aniline for Biological Assays
Abstract
This document provides comprehensive application notes and detailed experimental protocols for the chemical derivatization of 4-(2-phenylpropan-2-yl)aniline, also known as 4-cumylaniline. The primary amino group of this scaffold serves as a versatile handle for synthetic modifications, enabling the generation of diverse chemical libraries for biological screening. We present step-by-step protocols for three key derivatization reactions: Schiff base formation, acylation, and sulfonylation. Furthermore, we provide detailed methodologies for evaluating the biological activity of the synthesized derivatives through established in vitro assays, including cytotoxicity, antibacterial, and antifungal screening. This guide is intended to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge and practical instructions to explore the therapeutic potential of novel 4-(2-phenylpropan-2-yl)aniline derivatives.
Introduction
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] However, the aniline motif itself can be associated with metabolic liabilities and potential toxicity, necessitating careful structural modification to optimize the safety and efficacy of drug candidates.[2][3] The derivatization of the primary amino group is a common strategy to modulate the physicochemical properties and biological activity of aniline-containing compounds.[3]
4-(2-Phenylpropan-2-yl)aniline presents an attractive scaffold for derivatization. The bulky cumyl group provides a distinct three-dimensional architecture that can influence interactions with biological targets. The primary amino group is a readily accessible site for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
This application note details protocols for the synthesis of Schiff bases, amides (via acylation), and sulfonamides from 4-(2-phenylpropan-2-yl)aniline. These derivatives can be readily screened in a variety of biological assays to identify compounds with potential therapeutic applications. We provide detailed protocols for cytotoxicity assays (MTT assay), as well as antibacterial and antifungal susceptibility testing, to facilitate the initial biological characterization of newly synthesized compounds.
Chemical Derivatization of 4-(2-Phenylpropan-2-yl)aniline
The following sections provide detailed protocols for the derivatization of 4-(2-phenylpropan-2-yl)aniline. It is imperative to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Safety Precautions: 4-(2-Phenylpropan-2-yl)aniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[4] Aniline and its derivatives can be toxic and may cause skin and eye irritation.[5] Acetic anhydride is corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][5]
Protocol 1: Synthesis of Schiff Bases via Condensation with Aldehydes
Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone.[6] This reaction provides a straightforward method to introduce a wide variety of substituents.
Reaction Scheme:
Where Ar-CHO is a substituted aldehyde and H2N-Ar' is 4-(2-phenylpropan-2-yl)aniline.
Materials:
-
4-(2-Phenylpropan-2-yl)aniline
-
Substituted aldehyde (e.g., vanillin, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(2-phenylpropan-2-yl)aniline in ethanol.
-
Add 1 equivalent of the desired substituted aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the product by determining its melting point and using spectroscopic methods such as FT-IR and NMR. A characteristic peak for the imine (C=N) bond should be observable in the IR spectrum (typically around 1600-1650 cm⁻¹).[7]
Protocol 2: Synthesis of Amides via Acylation with Acetic Anhydride
Acylation of the primary amino group to form an amide is a common and robust reaction. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Reaction Scheme:
Where (CH3CO)2O is acetic anhydride and H2N-Ar' is 4-(2-phenylpropan-2-yl)aniline.
Materials:
-
4-(2-Phenylpropan-2-yl)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation of aniline)[8]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker with ice-cold water
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 1 equivalent of 4-(2-phenylpropan-2-yl)aniline with a mixture of glacial acetic acid and acetic anhydride (e.g., a 2:1 ratio by volume). A small amount of zinc dust can be added to prevent oxidation.[8]
-
Attach a reflux condenser and gently heat the mixture in a water or oil bath for 30-60 minutes.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Carefully pour the hot reaction mixture into a beaker containing ice-cold water with constant stirring. This will precipitate the acetanilide product and hydrolyze any excess acetic anhydride.
-
Continue stirring until the precipitation is complete.
-
Collect the crude product by vacuum filtration.
-
Wash the product with cold water to remove acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-(2-phenylpropan-2-yl)phenyl)acetamide.
-
Dry the purified product and characterize it by melting point and spectroscopy. The IR spectrum should show a characteristic amide C=O stretch (around 1650-1700 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).
Protocol 3: Synthesis of Sulfonamides via Sulfonylation
Sulfonamides are an important class of compounds with a wide range of biological activities.[9] They can be synthesized by reacting a primary amine with a sulfonyl chloride.
Reaction Scheme:
Where R-SO2Cl is a sulfonyl chloride and H2N-Ar' is 4-(2-phenylpropan-2-yl)aniline.
Materials:
-
4-(2-Phenylpropan-2-yl)aniline
-
Substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 1 equivalent of 4-(2-phenylpropan-2-yl)aniline in DCM in a round-bottom flask.
-
Add 1.1 to 1.5 equivalents of a base such as pyridine or triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 1 equivalent of the desired sulfonyl chloride in DCM to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with dilute HCl to remove the excess base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.
-
Characterize the final product by melting point and spectroscopic analysis. The IR spectrum should show characteristic S=O stretching bands (around 1350 and 1160 cm⁻¹).
Biological Evaluation of 4-(2-Phenylpropan-2-yl)aniline Derivatives
The following protocols describe standard in vitro assays to evaluate the biological activity of the newly synthesized derivatives.
Workflow for Biological Evaluation
Caption: General workflow for synthesis and biological evaluation.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol 5: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 6: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Similar to the antibacterial assay, the broth microdilution method is used to determine the MIC against fungal strains.[11]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum adjusted to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculate each well with the fungal suspension. Include a growth control and a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and organized manner.
Table 1: Example of Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1A | HeLa | 15.2 |
| Derivative 1B | HeLa | > 50 |
| Derivative 2A | HeLa | 8.7 |
| Positive Control | HeLa | 0.5 |
Table 2: Example of Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1A | 32 | > 64 |
| Derivative 2A | 8 | 16 |
| Derivative 3A | > 64 | > 64 |
| Positive Control | 0.5 | 2 |
Conclusion
The derivatization of 4-(2-phenylpropan-2-yl)aniline offers a promising avenue for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the synthesis of diverse derivatives and their subsequent biological evaluation. By systematically modifying the aniline scaffold and assessing the biological activities of the resulting compounds, researchers can elucidate structure-activity relationships and identify lead compounds for further development.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. keyorganics.net [keyorganics.net]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Role of aniline compounds as building blocks in pharmaceuticals
Aniline, a foundational aromatic amine, serves as a cornerstone in the synthesis of a vast array of pharmaceuticals.[1][2] Its simple structure, consisting of an amino group attached to a benzene ring, belies a rich and versatile reactivity that has been exploited by medicinal chemists for over a century.[3][4] From some of the earliest synthetic analgesics to modern targeted cancer therapies, the aniline scaffold is a recurring motif, demonstrating its enduring importance as a privileged building block in drug discovery.[1][5][6]
Historically, aniline derivatives were among the first synthetic drugs to enter the pharmacopeia. Acetanilide, a simple derivative, was introduced as an analgesic and antipyretic in the late 19th century.[1][7] Though its use was later curtailed by toxicity concerns, its discovery paved the way for the development of one of the most widely used drugs in the world: paracetamol (acetaminophen), a safer and more effective successor synthesized directly from an aniline precursor.[1][8][9]
However, the very electronic properties that make aniline a versatile synthetic tool also render it a "structural alert" in drug development.[10][11] The electron-rich aromatic ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can generate highly reactive and toxic metabolites.[12][13] This duality—its synthetic utility versus its metabolic liability—presents a central challenge and a key area of innovation for researchers.
This guide provides an in-depth exploration of the role of aniline compounds in pharmaceuticals. It details the key chemical transformations that make aniline an indispensable building block, presents protocols for its application in synthesis, and examines the critical strategies employed to mitigate its inherent metabolic risks.
The Aniline Scaffold: A Privileged and Reactive Core
The utility of aniline in medicinal chemistry stems from the reactivity of both the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can act as a nucleophile, while also activating the benzene ring toward electrophilic substitution, primarily at the ortho and para positions. This dual reactivity allows for a wide range of chemical modifications to be performed, enabling the construction of complex molecular architectures with tailored pharmacological properties.[4][7]
Caption: Key reaction sites on the aniline scaffold.
Key Synthetic Transformations in Drug Synthesis
The conversion of a simple aniline core into a complex active pharmaceutical ingredient (API) involves a series of well-established chemical reactions. Understanding these transformations is fundamental to appreciating the role of aniline as a building block.
N-Acylation: Forging the Amide Bond
The reaction of aniline with an acylating agent (like an acyl chloride or anhydride) to form an amide is one of the most common transformations in pharmaceutical synthesis.[14] The resulting amide bond is a key structural feature in countless drugs, valued for its stability and its ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions. The synthesis of Paracetamol is a classic illustration of this reaction.[15]
Sulfonamide Formation: The Basis of Sulfa Drugs
The reaction of anilines with sulfonyl chlorides yields sulfonamides. This functional group is the cornerstone of the sulfonamide antibiotics (sulfa drugs), which were instrumental in treating bacterial infections before the widespread use of penicillin.[2][7] The aniline moiety serves as the key building block for the formation of these life-saving medicines.[7]
C-N Cross-Coupling Reactions: Modern Methods for Complex Anilines
Modern drug discovery heavily relies on catalytic cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, to form carbon-nitrogen bonds.[10][14] These powerful methods allow for the synthesis of highly complex and substituted anilines that would be difficult to access through traditional methods. They provide medicinal chemists with the flexibility to precisely tune the properties of a drug candidate by attaching various aryl or alkyl groups to the aniline nitrogen.
Cyclization Reactions: Building Heterocyclic Scaffolds
Aniline and its derivatives are often used as starting materials for the synthesis of nitrogen-containing heterocyclic rings (e.g., quinolines, indoles), which are prevalent structures in pharmaceuticals.[16] The amino group and the adjacent aromatic ring can participate in cyclization reactions to build these complex and pharmacologically important scaffolds.
Case Studies: Prominent Drugs Derived from Aniline
The versatility of the aniline scaffold is evident in the diverse range of drugs synthesized from it. The following examples span different therapeutic classes and highlight various synthetic strategies.
| Drug Name | Aniline Precursor Example | Therapeutic Class | Key Synthetic Reaction(s) |
| Paracetamol | p-Aminophenol | Analgesic, Antipyretic | N-Acylation[1][15] |
| Sulfamethoxazole | 4-Aminobenzenesulfonamide | Antibiotic | Amide formation with an isoxazole |
| Diclofenac | 2,6-Dichloroaniline | NSAID | N-Arylation, Cyclization[15][17] |
| Imatinib | N-(3-pyridinyl)benzene-1,4-diamine | Anticancer (Tyrosine Kinase Inhibitor) | Amide formation, N-Arylation |
| Lidocaine | 2,6-Dimethylaniline | Local Anesthetic | N-Acylation, N-Alkylation[15] |
Synthetic Workflow: The Synthesis of Paracetamol
The synthesis of paracetamol (acetaminophen) from p-aminophenol, a substituted aniline, is a straightforward and illustrative example of N-acylation. It is a cornerstone experiment in introductory organic chemistry labs and a massive industrial process.[1][15]
Caption: Synthetic workflow for Paracetamol.[15]
Application Protocol 1: Synthesis of Paracetamol via N-Acylation of p-Aminophenol
This protocol details the laboratory-scale synthesis of paracetamol. The underlying principle is the nucleophilic attack of the amino group of p-aminophenol on the electrophilic carbonyl carbon of acetic anhydride.[15]
Materials and Equipment:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
50% Water/Methanol solution (for recrystallization)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
-
Melting point apparatus
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, combine 5.0 g of p-aminophenol with 15 mL of water.
-
Addition of Acylating Agent: While stirring, add 6.0 mL of acetic anhydride to the suspension.
-
Heating: Gently heat the mixture in a water bath at approximately 60°C, stirring continuously for 15-20 minutes until all the solid has dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to induce crystallization of the crude product.
-
Isolation of Crude Product: Collect the white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water.
-
Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of a hot 50% water/methanol solution to dissolve the solid. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.
-
Final Product Collection: Collect the purified paracetamol crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.
-
Characterization: Determine the melting point of the final product (expected: 169-171°C) and calculate the yield.
Self-Validation: The success of the protocol is validated by the formation of a white crystalline solid with a sharp melting point within the expected range for paracetamol, distinguishing it from the starting material (p-aminophenol, M.P. 187-189°C).
The Aniline "Structural Alert": Metabolism and Mitigation Strategies
Despite its utility, the aniline motif is a well-known liability in drug development.[10][11] The primary concern is metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[12] This process can oxidize the aniline to form highly electrophilic and reactive metabolites, such as quinone-imines.[12] These reactive species can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicities, including liver damage (hepatotoxicity) and idiosyncratic adverse drug reactions.[10][11]
Caption: Metabolic activation of aniline vs. the stability of a saturated isostere.[10][12]
To address this challenge, medicinal chemists employ a strategy known as isosteric replacement . This involves replacing the aniline ring with a non-aromatic scaffold that mimics the geometry and electronic properties of the original group but is resistant to metabolic oxidation.[12] Saturated carbocycles, such as aminonorbornanes, have emerged as promising bioisosteres for aniline, offering a way to retain the desired pharmacological activity while improving the drug's safety profile.[10][12]
Conclusion and Future Outlook
The aniline scaffold occupies a central, albeit complex, position in the world of pharmaceuticals. Its synthetic versatility makes it an invaluable building block for creating a diverse range of essential medicines.[1][8] However, its propensity for metabolic activation necessitates careful consideration and innovative design strategies by drug development professionals.
The future of aniline in pharmaceuticals will likely be shaped by two key trends. First, the development of novel, more selective synthetic methods, including biocatalytic and photochemical approaches, will continue to expand the toolkit for creating complex aniline derivatives under milder and more sustainable conditions.[18][19] Second, the sophisticated application of computational tools and a deeper understanding of drug metabolism will drive the rational design of safer drug candidates, either by modifying the aniline core to block metabolic activation or by designing novel, metabolically robust bioisosteres.[20] Ultimately, the story of aniline in drug discovery is a testament to the ongoing effort to balance synthetic utility with biological safety in the quest for new and improved therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 4. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 6. researchgate.net [researchgate.net]
- 7. bloomtechz.com [bloomtechz.com]
- 8. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 9. coherentmarketinsights.com [coherentmarketinsights.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Aniline - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Aniline synthesis turns to photochemistry to access challenging targets | Research | Chemistry World [chemistryworld.com]
- 19. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cresset-group.com [cresset-group.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride
An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and enhance experimental outcomes.
Core Synthesis Overview: The Friedel-Crafts Alkylation Pathway
The synthesis of 4-(2-Phenylpropan-2-yl)aniline is primarily achieved through the Friedel-Crafts alkylation of aniline.[1] This electrophilic aromatic substitution reaction involves the alkylation of the aniline ring with an electrophile generated from a precursor like 2-phenylpropene (α-methylstyrene) or 2-chloro-2-phenylpropane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or an acid catalyst.[2] The resulting 4-(2-Phenylpropan-2-yl)aniline is then treated with hydrochloric acid to yield the final hydrochloride salt.[3]
The core challenge in this synthesis stems from the basic nature of the aniline's amino group (-NH₂), which can form a complex with the Lewis acid catalyst.[4][5] This interaction deactivates the catalyst and the aromatic ring, significantly impeding the desired C-alkylation and often leading to low yields.[6][7]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is extremely low or I've recovered only starting material. What is the most likely cause?
Answer:
This is the most common issue encountered and is almost always due to the interaction between the basic aniline substrate and the Lewis acid catalyst.
Causality: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst (e.g., AlCl₃) is an electron acceptor. They react in an acid-base neutralization, forming a complex.[5] This complex places a positive charge on the nitrogen atom, which strongly deactivates the benzene ring towards electrophilic aromatic substitution, thus halting the desired Friedel-Crafts reaction.[6][7]
Solutions & Protocols:
-
Protect the Amino Group: The most effective strategy is to temporarily convert the highly basic amino group into a less basic amide, such as acetanilide. The amide is still an ortho-, para- director but does not readily form a deactivating complex with the Lewis acid.[4] The protecting group can be removed via hydrolysis post-alkylation.
Experimental Protocol: N-Acetylation of Aniline
-
In a flask, combine aniline and an excess of acetic anhydride.
-
Gently heat the mixture under reflux for approximately 30-60 minutes.
-
Allow the reaction to cool, then pour the mixture into cold water to precipitate the acetanilide.
-
Filter the solid product, wash with cold water, and dry thoroughly. The resulting acetanilide can now be used in the Friedel-Crafts reaction.
-
After alkylation, the acetyl group is removed by acid or base-catalyzed hydrolysis to yield the desired aniline derivative.
-
-
Use of Alternative Catalysts: While traditional Lewis acids are problematic, solid acid catalysts like zeolites can be effective in industrial settings, minimizing the deactivation issue.[1] For laboratory scale, using a strong Brønsted acid like sulfuric acid can sometimes be an alternative, though it may lead to sulfonation as a side reaction.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My analysis shows a mixture of products, including di- and possibly tri-alkylated species. How can I improve selectivity for the mono-alkylated product?
Answer:
The formation of multiple alkylation products is a known limitation of Friedel-Crafts alkylation.[8]
Causality: The introduction of an alkyl group, such as the 2-phenylpropan-2-yl group, is an activating group. This means the product, 4-(2-Phenylpropan-2-yl)aniline, is more reactive towards electrophilic substitution than the starting aniline. Consequently, it can compete with the remaining aniline for the electrophile, leading to over-alkylation.[9]
Solutions & Protocols:
| Strategy | Mechanism of Action | Recommended Parameters |
| Stoichiometric Control | By using a large excess of the aniline substrate, the probability of the electrophile encountering an unreacted aniline molecule over an already alkylated product molecule is significantly increased.[9] | Use a molar ratio of Aniline:Alkylating Agent of 3:1 or higher. |
| Temperature Regulation | The activation energy for the second alkylation is often higher than the first. Lowering the reaction temperature can therefore kinetically favor mono-alkylation.[9] | Maintain reaction temperature between 0 °C and 25 °C. Monitor for exotherms. |
| Controlled Addition | Slowly adding the alkylating agent to the aniline/catalyst mixture ensures its concentration remains low, minimizing the chance of a second reaction on the product. | Add the alkylating agent dropwise over a period of 1-2 hours with efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: Why is the para-substituted product, 4-(2-Phenylpropan-2-yl)aniline, the major isomer? The amino group (or amide group if protected) is an ortho-, para-directing group. The 2-phenylpropan-2-yl group is sterically bulky. This steric hindrance makes substitution at the ortho position (adjacent to the amino group) less favorable than at the more accessible para position. Therefore, the para-substituted product is typically the major isomer formed.
Q2: What are common methods for purifying the final product? Purification of the free base, 4-(2-Phenylpropan-2-yl)aniline, can often be achieved by vacuum distillation or column chromatography.[10] However, a highly effective method is to convert the amine product into its hydrochloride salt.[11] This salt is typically a crystalline solid that is less soluble in non-polar organic solvents, allowing it to be purified by recrystallization.
Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolve the crude 4-(2-Phenylpropan-2-yl)aniline free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration.
-
Recrystallize the salt from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the purified product.
Q3: Can N-alkylation be a significant side reaction? Yes, direct alkylation on the nitrogen atom can occur, forming N-(2-phenylpropan-2-yl)aniline.[9] This is another strong reason to employ N-protection. By converting the amine to an amide, the nucleophilicity of the nitrogen is significantly reduced, which strongly disfavors N-alkylation and promotes the desired C-alkylation on the aromatic ring.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. doubtnut.com [doubtnut.com]
- 7. sarthaks.com [sarthaks.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Labyrinth of Substituted Aniline Synthesis at Scale
Welcome to the Technical Support Center dedicated to the scale-up synthesis of substituted anilines. This guide is crafted for the discerning researcher, the process chemist, and the drug development professional who understands that a reaction's success on the bench does not guarantee a smooth transition to the pilot plant. Here, we move beyond textbook procedures to address the nuanced, often frustrating, challenges that arise when kilograms, not milligrams, are the goal. Our approach is rooted in first principles, causality, and field-proven solutions to empower you to anticipate, diagnose, and resolve common scale-up hurdles.
Section 1: The Core Challenge of Scale-Up: Beyond Stoichiometry
Scaling chemical synthesis is fundamentally a battle against the changing laws of physics and chemistry as volumes increase. The surface-area-to-volume ratio decreases, making heat transfer a primary concern. Mixing efficiency, mass transport, and even reagent addition rates become critical parameters that can dramatically alter reaction outcomes. This guide is structured around the most prevalent industrial methods for aniline synthesis, offering a question-and-answer format to directly tackle the issues you are likely facing.
Section 2: Catalytic Reduction of Nitroaromatics
The reduction of nitroaromatics is a workhorse transformation for producing anilines.[1][2][3] While seemingly straightforward, its scale-up is fraught with challenges related to reaction energetics, catalyst performance, and product selectivity.
Frequently Asked Questions (FAQs)
A1: This is a classic and critical scale-up issue rooted in thermodynamics and heat transfer.
-
Causality: The hydrogenation of a nitro group is highly exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient dissipation of this heat to the surroundings. In a large reactor, the volume increases cubically while the surface area for heat exchange (the reactor jacket) only increases squarely. This mismatch means heat is generated much faster than it can be removed, leading to a rapid temperature increase. Uncontrolled exotherms can cause solvent to boil, degrade your product, and create a significant safety hazard.[4]
-
Troubleshooting & Optimization:
-
Control Reagent Addition: Instead of adding the catalyst to the nitro-compound, add the nitro-compound solution slowly to the reactor containing the catalyst and solvent. This makes the rate of heat generation dependent on your addition rate, giving you direct control over the exotherm.
-
Improve Heat Transfer: Ensure your reactor's cooling system is adequate and operational. Maximize the efficiency of your stirrer to improve heat transfer from the reaction bulk to the reactor wall.
-
Consider Catalytic Transfer Hydrogenation (CTH): At scale, CTH (using hydrogen donors like ammonium formate or hydrazine) can be easier to handle than high-pressure hydrogen gas. The reaction rate is often more controlled.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this impacts throughput and is often a less desirable solution.
-
Q2: On a larger scale, my reduction is stalling, or the catalyst seems to have "died." What causes catalyst deactivation?
A2: Catalyst deactivation is a common problem when moving to industrial-grade starting materials and larger reactors.[5]
-
Causality:
-
Impurities (Poisons): The catalyst's active sites are highly sensitive. Sulfur or halide-containing impurities in starting materials or solvents, even at ppm levels, can irreversibly poison noble metal catalysts (e.g., Pd, Pt).
-
Mechanical Attrition: In stirred tank reactors, fine catalysts like Raney Nickel can break down from mechanical stress, reducing their surface area and activity.
-
Sintering: Localized hot spots from poor heat transfer can cause catalyst particles to agglomerate (sinter), which decreases the available active surface area.
-
-
Troubleshooting & Optimization:
-
Reagent Purity: Scrutinize the quality of your starting materials and solvents. Consider a pre-treatment step, like passing the solvent through activated carbon, to remove potential poisons.
-
Catalyst Selection: For slurry reactions, robust catalysts with higher mechanical strength may be necessary.
-
Loading and Handling: Ensure the catalyst is handled under an inert atmosphere to prevent pre-reaction oxidation of its active sites.
-
Q3: I'm seeing significant amounts of side products like azoxy, azo, or hydroxylamine intermediates. How do I improve selectivity for the aniline?
A3: The reduction of a nitro group is a stepwise process, and isolating the fully reduced aniline requires careful control of reaction conditions. Incomplete reduction can lead to the accumulation of intermediates like phenylhydroxylamines.[6]
-
Causality: These by-products arise from insufficient hydrogen availability at the catalyst surface or non-optimal reaction conditions (pH, temperature, pressure). The hydrophobic surface of some catalysts can enrich the hydrophobic nitrobenzene and repel the more hydrophilic hydroxylamine intermediate, preventing its further reduction.[6]
-
Troubleshooting & Optimization:
-
Hydrogen Pressure & Agitation: On scale-up, ensuring efficient mixing of the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases is crucial. Increase stirrer speed to improve gas-liquid mass transfer and ensure the catalyst remains suspended. Higher hydrogen pressure can also drive the reaction to completion.
-
Temperature Control: While higher temperatures increase reaction rates, they can sometimes favor by-product formation. An optimal temperature profile is key.
-
Solvent and pH: The choice of solvent can influence the solubility of intermediates. In some cases, adding a small amount of acid can help to protonate intermediates and facilitate their reduction.
-
Section 3: Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its sensitivity to oxygen, catalyst state, and base selection presents significant scale-up challenges.[7][8]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Observation | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination has deactivated the active Pd(0) species.[9] 2. Poor Mixing/Mass Transfer: The solid inorganic base (e.g., NaOtBu, K₃PO₄) and catalyst are not adequately mixed in the larger volume, especially in a thick slurry.[10] 3. Ligand Decomposition: The phosphine ligand may be sensitive to heat or impurities. | 1. Inerting Protocol: Ensure the reactor is rigorously purged with nitrogen or argon. Use degassed solvents. Employ air-stable pre-catalysts which are activated in situ.[9] 2. Agitation & Base Selection: Verify the reactor's mechanical stirrer is sufficient for the slurry viscosity. Consider using a soluble organic base like DBU if compatible with your substrate.[11] 3. Ligand Choice: Select robust, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) known for their stability and activity. |
| Reaction Mixture Turns Black | Catalyst Decomposition: The active, soluble Pd catalyst has decomposed into inactive palladium black. | Temperature Control: Avoid temperature spikes. Localized overheating can rapidly degrade the catalyst.[10] Ligand-to-Metal Ratio: Ensure an adequate excess of the phosphine ligand is present to stabilize the Pd(0) intermediate. |
| Significant By-product Formation (e.g., Hydrodehalogenation) | Reaction Conditions: The base may be too strong, or the temperature too high, promoting side reactions. | Base Screening: Screen different bases. A weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient and minimize side reactions.[10] Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate. |
Workflow Diagram: Troubleshooting a Failed Buchwald-Hartwig Scale-Up
Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig scale-up.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) like nitro groups.[12][13] Scale-up challenges often revolve around managing highly reactive nucleophiles and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with aniline and a dinitro-substituted aryl halide is giving a complex mixture of products at scale. What's going on?
A1: This often points to issues with temperature control and stoichiometry.
-
Causality: SNAr reactions with anilines can be exothermic. Localized overheating can lead to side reactions, including N-arylation of the product aniline, leading to triarylamines, or decomposition. The aniline nucleophile is also a base, which can complicate the reaction medium.
-
Troubleshooting & Optimization:
-
Controlled Addition: Add the more reactive component (often the aniline) slowly to the solution of the aryl halide to maintain temperature control.
-
Solvent Choice: Use a solvent with a higher boiling point to allow for a wider operating temperature range and better heat absorption.
-
Base Stoichiometry: If an external base is used to scavenge the acid by-product (e.g., HCl), ensure its stoichiometry is precise. Excess strong base can promote unwanted side reactions.
-
Q2: I am attempting a substitution on an unactivated aryl halide using a very strong base (e.g., NaNH₂) and observing regioisomeric products (cine substitution). How can I control this?
A2: You are likely proceeding through a benzyne intermediate, which is common for SNAr on unactivated rings.[13][14]
-
Causality: A strong base deprotonates the aryl halide adjacent to the leaving group, which then eliminates to form a highly reactive, symmetrical benzyne intermediate. The incoming nucleophile can then attack either of the two former triple-bonded carbons, leading to a mixture of regioisomers.
-
Troubleshooting & Optimization:
-
This is mechanistically inherent: Direct control is extremely difficult. The product ratio is often dictated by the electronics and sterics of other substituents on the ring.
-
Alternative Strategy: If regioselectivity is critical, this synthetic route is not ideal for scale-up. A directed ortho-metalation strategy or a cross-coupling reaction (like Buchwald-Hartwig) would provide absolute regiocontrol and is a more robust choice for manufacturing.
-
Section 5: Purification and Safety at Scale
Q1: My lab-scale purification relied on column chromatography. How do I purify 10 kg of my substituted aniline?
A1: Large-scale chromatography is prohibitively expensive and inefficient. The focus must shift to bulk purification methods.
-
Crystallization: This is the most common and cost-effective method.
-
Protocol: Perform solvent screening to find a system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. An anti-solvent approach (where a second solvent in which the product is insoluble is added) is also very effective.
-
-
Distillation: If your aniline is liquid and thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities.
-
Acid-Base Extraction: Utilize the basicity of the aniline. Dissolve the crude product in an organic solvent and extract with aqueous acid (e.g., HCl). This will pull the aniline into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. The layers are separated, and the aqueous layer is basified to regenerate the free aniline, which can then be extracted back into an organic solvent.[15][16]
Q2: What are the critical safety considerations when handling anilines and their syntheses at scale?
A2: Aniline and many of its derivatives are toxic, and their syntheses often involve hazardous reagents and conditions.[17][18] A rigorous safety assessment is non-negotiable.
| Hazard | Scale-Up Concern | Mitigation Strategy |
| Aniline Toxicity | High risk of exposure via inhalation or skin absorption during charging, sampling, and offloading large quantities.[18][19] | Use closed-system transfers wherever possible. Mandate appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, suits, and respiratory protection.[17] Ensure adequate ventilation and have emergency eyewash/shower stations readily available.[19] |
| Flammable Solvents | Increased volume poses a significant fire and explosion risk. Static discharge during solvent transfer can be an ignition source. | Use grounded and bonded equipment for all solvent transfers. Operate in a well-ventilated area away from ignition sources.[17] Have appropriate fire suppression systems (e.g., CO₂, dry chemical) in place. |
| Reaction Exotherms | As discussed, potential for thermal runaway. | Implement controlled reagent addition. Ensure a robust cooling system and a reliable temperature monitoring and control system. Plan for emergency cooling (e.g., a quench charge). |
| High-Pressure Gas | Handling large cylinders of hydrogen for hydrogenation. | Store and handle cylinders according to safety regulations. Use pressure-rated reactors and lines. Install pressure relief valves. Perform regular leak checks. |
Experimental Protocol: General Procedure for Inerting a Production-Scale Reactor for Oxygen-Sensitive Catalysis
This protocol is a self-validating system to ensure an inert atmosphere, critical for reactions like the Buchwald-Hartwig amination.
-
Pre-Operation Checks:
-
Ensure all reactor ports are sealed with the correct gaskets and clamps.
-
Verify the integrity of the nitrogen/argon supply line and regulator.
-
Check that the vent line is clear and directed to a safe location (e.g., a scrubber).
-
-
Pressure Test:
-
Pressurize the sealed, empty reactor with nitrogen to ~1.5 barg.
-
Close the inlet valve and monitor the pressure for at least 30 minutes. A pressure drop indicates a leak that must be located and fixed before proceeding. This step validates the mechanical integrity of your setup.
-
-
Purge Cycle (x3):
-
Pressurize the reactor with nitrogen to ~1 barg.
-
Slowly vent the pressure down to ~0.1 barg.
-
Repeat this pressurize/vent cycle a minimum of three times. This process dilutes the internal atmosphere, systematically reducing the oxygen concentration.
-
-
Vacuum Purge (Optional, for High-Purity Requirements):
-
If the reactor is rated for vacuum, evacuate the vessel to <100 mbar.
-
Break the vacuum with nitrogen, backfilling to atmospheric pressure.
-
Repeat this evacuate/backfill cycle a minimum of three times. This is the most effective method for removing atmospheric gases.
-
-
Validation:
-
After the final purge cycle, maintain a slight positive pressure of nitrogen (~0.1 barg).
-
If available, use an in-line or portable oxygen sensor to measure the O₂ concentration in the reactor headspace. The target is typically <50 ppm for sensitive cross-coupling reactions.
-
-
Charging Reagents:
-
Maintain the positive nitrogen pressure throughout the process.
-
Charge solid reagents via a solids charging port under a nitrogen blanket.
-
Transfer degassed solvents via a dip tube or pressure transfer from a sealed container.
-
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. youtube.com [youtube.com]
- 14. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 15. lobachemie.com [lobachemie.com]
- 16. reddit.com [reddit.com]
- 17. lanxess.com [lanxess.com]
- 18. echemi.com [echemi.com]
- 19. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in 4-(2-Phenylpropan-2-yl)aniline hydrochloride
Welcome to the technical support resource for 4-(2-Phenylpropan-2-yl)aniline hydrochloride (also known as 4-Cumylaniline hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this compound. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
A1: Impurities can arise from several stages of the product lifecycle:
-
Synthesis-Related Impurities: These are byproducts from the chemical synthesis process. They can include unreacted starting materials, intermediates, and products of side reactions.[1][2]
-
Degradation Products: this compound can degrade when exposed to stress conditions such as heat, light, humidity, and oxygen.[3] The aniline moiety is particularly susceptible to oxidation.
-
Residual Solvents: Solvents used during synthesis and purification may persist in the final product.[3]
-
Inorganic Impurities: These can be introduced from reagents, ligands, and catalysts used in the manufacturing process.[4]
Q2: Why is impurity profiling critical for this compound in drug development?
A2: Impurity profiling is a regulatory requirement and a crucial aspect of ensuring the safety, efficacy, and stability of a final drug product.[5] Even small amounts of certain impurities can have unintended pharmacological or toxicological effects. Regulatory bodies like the International Council for Harmonisation (ICH) have established specific guidelines (Q3A/B) for reporting, identifying, and qualifying impurities in new drug substances.[1][5][6]
Q3: What are the initial analytical steps I should take if I suspect impurities in my sample?
A3: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for initial purity assessment and quantification of known and unknown impurities.[7] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight and fragmentation data.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Potential Cause & Solution:
The appearance of unexpected peaks in your HPLC chromatogram is a primary indicator of impurities. The nature of these impurities can be diverse, stemming from synthesis byproducts or degradation.
Workflow for Identification and Characterization:
dot
Caption: Workflow for impurity identification and resolution.
Step-by-Step Protocols:
1. High-Performance Liquid Chromatography (HPLC) for Initial Purity Assessment
This method is designed to separate the main component from potential impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid for MS compatibility) is often a good starting point.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the aniline chromophore has significant absorbance (e.g., 240 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
This technique is crucial for identifying unknown impurities by providing their molecular weights.[2]
-
LC Conditions: Utilize the HPLC method developed above.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for aniline derivatives.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For definitive structural confirmation of an isolated impurity, NMR is the gold standard.[11]
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC. Ensure the isolated fraction is of high purity and remove the collection solvent. Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. These experiments will provide detailed information about the proton and carbon environments and their connectivity, allowing for unambiguous structure determination.
Issue 2: Sample Discoloration Over Time
Potential Cause & Solution:
Discoloration, such as a shift from a white or off-white powder to a yellow or brown hue, is a strong indicator of chemical degradation.[3] The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities.
Forced Degradation Studies:
To understand the degradation pathways and identify the resulting products, forced degradation studies are essential.[12] These studies involve subjecting the this compound to harsh conditions to accelerate its decomposition.[12]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Create solutions of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[12]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.[12]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[13]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC and LC-MS methods to identify and track the formation of degradation products.
dot
Caption: Potential degradation pathways under stress conditions.
Data Summary
Table 1: Potential Impurities and Analytical Observables
| Impurity Type | Potential Structure/Source | Expected m/z [M+H]⁺ | Analytical Technique |
| Starting Material | Aniline | 94.065 | GC-MS, LC-MS |
| Intermediate | Varies with synthesis route | Route-dependent | LC-MS |
| Byproduct | Dimer of aniline | 185.107 | LC-MS |
| Degradation | Oxidized aniline derivative | > 212.141 | LC-MS |
Note: The m/z values are theoretical and may vary slightly based on instrumentation.
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake. The lower threshold is generally applied.[4][5]
This guide provides a foundational framework for identifying and characterizing impurities in this compound. For further assistance or more complex challenges, consulting with a specialized analytical laboratory is recommended.
References
- 1. jpionline.org [jpionline.org]
- 2. ijrti.org [ijrti.org]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. Separation of 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajprd.com [ajprd.com]
Degradation pathways of 4-(2-Phenylpropan-2-yl)aniline hydrochloride under stress conditions
Welcome to the technical support guide for investigating the degradation pathways of 4-(2-Phenylpropan-2-yl)aniline hydrochloride (also known as 4-Cumylaniline hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into planning, executing, and troubleshooting forced degradation studies for this compound.
Introduction to Stability Challenges
This compound possesses two key structural motifs that are susceptible to degradation under stress conditions: the aromatic amine (aniline) and the tertiary alkyl (cumene) group. Understanding the interplay of these functionalities is critical for developing stable formulations and robust, stability-indicating analytical methods. This guide will address common questions and challenges encountered during these investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on its chemical structure, you should anticipate four primary degradation pathways: oxidation, hydrolysis, photolysis, and thermal degradation. Each pathway is triggered by different stress conditions and targets specific parts of the molecule.
-
Oxidation: The aniline moiety is highly susceptible to oxidation. The electron-rich amino group can be oxidized to form colored impurities, such as quinone-imines, and may lead to the formation of polymeric species through radical coupling. The tertiary benzylic carbon of the cumene group is also a potential site for oxidative attack.
-
Hydrolysis: As a hydrochloride salt, the compound's stability is pH-dependent. In aqueous solutions, the salt can hydrolyze, leading to a change in pH which can, in turn, accelerate the degradation of the free aniline base. While the aniline and cumene groups themselves are generally stable to hydrolysis, the overall stability of the product in solution is a key concern.
-
Photolysis: Aromatic amines are known to be sensitive to light. Exposure to UV or visible light can generate radical species, leading to oxidation, polymerization, or cleavage of the C-N bond.[1] The aromatic rings in the molecule can absorb light energy, initiating these degradation reactions.
-
Thermal Degradation: The cumene group contains a quaternary benzylic carbon, which can be susceptible to cleavage at elevated temperatures. A potential thermal degradation pathway involves the cleavage of the isopropyl-phenyl bond, which could lead to the formation of various smaller molecules.
Below is a diagram illustrating the potential degradation initiation points on the molecule.
Caption: Key reactive sites on 4-(2-Phenylpropan-2-yl)aniline.
Troubleshooting Experimental Workflows
This section addresses specific problems you might encounter during your forced degradation studies.
Issue 1: Rapid Discoloration (Yellow to Brown) in Oxidative Stress Samples
Q2: My solution of this compound turned dark brown immediately upon adding hydrogen peroxide. What is happening and how can I control the reaction?
A2: This rapid color change is a classic indicator of extensive oxidation of the aniline functional group. Aromatic amines are readily oxidized to form highly colored quinone-imines and subsequently polymerize into complex colored mixtures.[2] The reaction is often very fast, especially with stronger oxidizing agents like hydrogen peroxide.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: The primary cause is likely an excessively high concentration of the oxidizing agent. Start with a much lower concentration of H₂O₂ (e.g., 0.1% or even 0.01%) and monitor the degradation over time. The goal is to achieve 5-20% degradation, not complete decomposition.[3][4]
-
Control Temperature: Perform the oxidative stress study at a lower temperature (e.g., room temperature or even refrigerated conditions) to slow down the reaction rate.
-
Time-Point Analysis: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they polymerize into an intractable mixture.
-
Alternative Oxidants: Consider using a milder oxidizing agent or a different oxidative system, such as a metal-catalyzed oxidation (e.g., Cu²⁺/O₂) or exposure to atmospheric oxygen at elevated temperatures, to achieve a more controlled degradation.
Issue 2: Poor Peak Shape (Tailing) for the Parent Compound and Degradants in HPLC
Q3: I'm analyzing my stress samples by reverse-phase HPLC, and the peak for the parent compound is showing significant tailing. What causes this and how can I improve the peak shape?
A3: Peak tailing for aromatic amines in reverse-phase HPLC is a very common issue. It is primarily caused by secondary interactions between the basic amine group and acidic residual silanol groups on the surface of the silica-based stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing of aromatic amines.
Explanation of Steps:
-
Lower Mobile Phase pH: By operating at a pH well below the pKa of the aniline (pKa of anilinium ion is ~4.6), you ensure the amine is fully protonated (R-NH₃⁺). This minimizes its interaction with the silanol groups. A pH of 2.5 to 3.5 is a good starting point.
-
Sufficient Buffering: A low buffer concentration can lead to pH shifts on the column surface, causing peak distortion. Ensure your buffer concentration is adequate, typically in the 10-50 mM range.
-
Mobile Phase Additives: If pH adjustment is insufficient, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.
-
Use a Modern Column: Older silica columns ("Type A") have a higher concentration of acidic silanol groups. Modern, high-purity silica columns ("Type B") that are end-capped are specifically designed to minimize these secondary interactions and will provide much better peak shapes for basic compounds.
Issue 3: Difficulty Achieving Mass Balance in Degradation Studies
Q4: After running my forced degradation experiments, the loss in the parent drug does not equal the sum of the detected degradation products. Why is my mass balance off?
A4: Achieving a good mass balance (typically 95-105%) is crucial for a valid stability-indicating method as it demonstrates that all degradation products are being accounted for.[5][6] Several factors can lead to poor mass balance:
Potential Causes and Solutions:
| Cause | Explanation & Solution |
| Non-Chromophoric Degradants | Some degradation pathways, such as cleavage of the cumene group, could produce small, volatile fragments (e.g., acetone) that lack a UV chromophore and are therefore not detected by a standard PDA/UV detector. Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to look for non-UV active species. |
| Poor Chromatographic Elution | Highly polar degradants may not elute from a reverse-phase column under typical conditions, while highly non-polar (polymeric) degradants may be irreversibly adsorbed. Solution: Run a very steep gradient up to 100% organic solvent and hold for an extended period to elute any strongly retained compounds. Also, check for peaks that may be eluting in the solvent front. |
| Different Response Factors | You cannot assume that the degradants have the same UV response factor as the parent compound. A change in the chromophore will alter its absorptivity. Solution: Use a relative response factor (RRF) of 1 for initial assessment. If mass balance is poor, use LC-MS to determine the molecular weights of the major degradants and calculate their concentrations based on corrected peak areas. For true quantification, the degradants would need to be isolated or synthesized to determine their actual response factors. |
| Formation of Volatile Products | Thermal degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Solution: For thermal stress, consider analyzing the headspace of the vial using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradants. |
Experimental Protocols & Predicted Pathways
The following protocols are starting points for your stress testing experiments. The goal is to achieve 5-20% degradation to ensure the formation of relevant secondary degradants is minimized.[3]
Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Add hydrogen peroxide to a final concentration of 0.5%.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), quench the reaction if necessary (e.g., by dilution), and analyze by HPLC-UV/MS.
-
-
Predicted Degradation Pathway:
Caption: Predicted oxidative degradation pathways.
Acid/Base Hydrolysis
-
Protocol:
-
Prepare three solutions of the compound (~1 mg/mL): in 0.1 M HCl, in water, and in 0.1 M NaOH.
-
Heat the solutions at 60 °C.
-
Withdraw aliquots at time points (e.g., 8, 24, 48 hours), neutralize them, and analyze by HPLC-UV/MS.
-
-
Predicted Degradation Pathway: The primary event will be the conversion to the free base under alkaline conditions, which is more susceptible to oxidation. Under strong acidic conditions, degradation is expected to be slower, but potential cleavage of the cumene group could be acid-catalyzed.
Photolytic Degradation
-
Protocol:
-
Expose a solution of the compound (~1 mg/mL in water/acetonitrile) and a solid sample to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[7]
-
Keep control samples wrapped in aluminum foil under the same temperature conditions.
-
Analyze samples at a suitable time point.
-
-
Predicted Degradation Pathway: Photodegradation is likely to produce a complex mixture. Expect products similar to oxidation (N-oxides, quinone-imines, polymers) due to the formation of radical species. Dimerization or coupling reactions between molecules are also possible.
Thermal Degradation
-
Protocol:
-
Store the solid drug substance in an oven at an elevated temperature (e.g., 80 °C).
-
Prepare a solution and store it at a similar temperature (if soluble and stable in the chosen solvent).
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Predicted Degradation Pathway: The most probable thermal degradation involves the cleavage of the bond between the aromatic ring and the tertiary alkyl group (Hock rearrangement-type cleavage is possible if trace peroxides are present).
Caption: Predicted thermal degradation pathway.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal reaction outcomes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to diagnose and resolve issues effectively in your own work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing low or no conversion of my starting materials. What are the most common culprits?
Low conversion is the most frequent issue in Suzuki-Miyaura couplings. The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.
A. Catalyst System Inactivity
The heart of the Suzuki coupling is the palladium catalyst. Its failure to enter the catalytic cycle is a primary reason for poor conversion.
-
Oxidative Addition Failure: The first crucial step is the oxidative addition of the aryl halide to the Pd(0) species. If this step fails, the reaction won't start.
-
Insight: The choice of ligand is critical here. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary, especially for less reactive aryl chlorides, as they promote the formation of the active, coordinatively unsaturated Pd(0) species.
-
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black.
-
Expert Tip: Ensure your reaction setup is thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through your solvent for at least 30 minutes prior to adding the catalyst and reagents. A minimum of three vacuum/inert gas cycles for the reaction flask is also recommended.
-
B. Sub-Optimal Reaction Conditions
-
Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step, activating the boronic acid. If the base is too weak or does not have sufficient solubility in the reaction medium, this step can become rate-limiting.
-
Troubleshooting Protocol: If you are using a common base like K₂CO₃ with a non-polar solvent like toluene, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Often, using a mixed solvent system (e.g., toluene/water) can improve the solubility and efficacy of inorganic bases.
-
-
Incorrect Temperature: While many Suzuki couplings are robust at room temperature, some challenging substrates require heating to overcome the activation energy barriers for key steps like oxidative addition or reductive elimination. Conversely, excessive heat can lead to catalyst decomposition or side reactions.
C. Reagent Quality
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, especially under acidic conditions or in the presence of water, converting them back to the parent arene.
-
Verification Step: Before starting your reaction, check the purity of your boronic acid via NMR or LC-MS. If you suspect decomposition, you can try using boronate esters (e.g., MIDA or pinacol esters), which exhibit significantly greater stability.
-
Question 2: My reaction is producing significant byproducts. How can I improve selectivity?
Byproduct formation points to competing reaction pathways. Identifying the main byproduct is the first step to suppression.
A. Homocoupling of the Boronic Acid
This is one of the most common side reactions, where two molecules of the boronic acid couple to form a biaryl byproduct.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also be prevalent when the rate of transmetalation is slow compared to other pathways.
-
Mitigation Strategy:
-
Rigorous Degassing: As with low conversion, ensure your reaction is free of oxygen.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide. This can help drive the desired cross-coupling reaction to completion.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling than others. If you observe significant homocoupling, consider screening a different set of ligands.
-
B. Protodeboronation
As mentioned earlier, the decomposition of the boronic acid leads to the formation of the corresponding arene, which can be a major byproduct.
Troubleshooting Decision Tree for Poor Conversion
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.
Question 3: My starting material (aryl halide) is decomposing. What's happening?
Decomposition of the aryl halide often points to issues with the base or temperature.
-
Hydrodehalogenation: This is a side reaction where the aryl halide is converted to the corresponding arene. It can be promoted by certain palladium catalysts in the presence of a hydrogen source (which can be the solvent or impurities).
-
Base-Induced Decomposition: Some sensitive functional groups on the aryl halide may not be compatible with the strong bases used in the reaction.
-
Solution: Screen a panel of bases, starting with milder options like K₂CO₃ or even organic bases like triethylamine, if compatible with the catalytic cycle. Running the reaction at a lower temperature can also significantly reduce the rate of decomposition.
-
Table 1: Common Bases in Suzuki-Miyaura Coupling
| Base | pKa of Conj. Acid | Typical Solvents | Key Characteristics |
| K₂CO₃ | 10.3 | Toluene/Water, Dioxane/Water | Common, inexpensive, moderately strong. Requires water for solubility. |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF | Stronger than carbonates, often effective for less reactive substrates. |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Highly soluble in organic solvents, effective at lower temperatures. |
| Na₂CO₃ | 10.3 | Toluene/Water, Dioxane/Water | Similar to K₂CO₃, but sometimes shows different performance. |
| Et₃N | 10.7 | THF, DMF | Organic base, can be useful for base-sensitive substrates. |
Question 4: Can you provide a standard protocol for setting up a Suzuki-Miyaura reaction with robust degassing?
Absolutely. A well-executed setup is fundamental to success.
Protocol: General Procedure for a Small-Scale Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (2.0-3.0 equiv).
-
-
Initial Degassing:
-
Seal the vial with a septum cap.
-
Evacuate the vial under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/inert gas cycle a total of three times.
-
-
Solvent Addition:
-
Prepare your chosen solvent (e.g., Dioxane/Water 4:1) by sparging with inert gas for at least 30 minutes in a separate flask.
-
Using a gas-tight syringe, add the degassed solvent to the reaction vial.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive flow of inert gas, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Quickly add the catalyst/ligand to the reaction mixture. Note: Some modern pre-catalysts are air-stable and can be handled on the bench, but this is best practice for sensitive systems.
-
-
Final Degassing & Reaction:
-
Briefly sparge the headspace of the reaction vial with inert gas for 1-2 minutes.
-
Place the vial in a pre-heated heating block and stir at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Minimizing by-product formation in aniline synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline synthesis and minimize the formation of unwanted by-products. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Landscape of Aniline Synthesis
Aniline, or phenylamine, is a cornerstone chemical intermediate, vital for the production of a vast array of products, including polyurethanes, dyes, pharmaceuticals, and rubber processing chemicals.[1][2][3] The predominant industrial route to aniline is the catalytic hydrogenation of nitrobenzene due to its economic viability and high conversion rates.[2] An alternative, though less common, method is the ammonolysis of phenol.[2][4]
Achieving high purity is critical, as even trace impurities can have a significant negative impact on downstream applications.[2] This guide will focus on the most common challenges and provide solutions to ensure the highest quality aniline synthesis.
Section 2: Troubleshooting Guide - Catalytic Hydrogenation of Nitrobenzene
The catalytic hydrogenation of nitrobenzene is a robust method, but not without its challenges. By-product formation is a primary concern, stemming from a complex reaction network.
Issue 1: My final aniline product is discolored (yellow to dark brown). What is the cause and how can I prevent it?
Root Cause Analysis:
Discoloration in aniline is most commonly due to the formation of oxidized, polymeric by-products. Aniline is highly susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities like aniline black.[5] The presence of unreacted nitrobenzene or intermediate products can also contribute to color formation upon storage.
Troubleshooting Protocol:
-
Inert Atmosphere is Crucial: Conduct the reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5]
-
Prompt Purification: Purify the crude aniline as soon as possible after the reaction is complete. Delays can lead to increased oxidation.
-
Isolate as a Salt: For storage, consider converting the aniline to its hydrochloride salt, which is significantly more stable and less prone to oxidation.[5]
-
Purification Method: Distillation, particularly steam distillation, is an effective method for removing colored, high-boiling point impurities.[6]
Issue 2: I am observing significant amounts of azoxybenzene and azobenzene in my crude product. How can I minimize these condensation by-products?
Root Cause Analysis:
Azoxybenzene and azobenzene are formed through the condensation reactions of intermediates, namely nitrosobenzene and phenylhydroxylamine.[1][7] The formation of these by-products is often favored by localized areas of high intermediate concentration and suboptimal catalyst activity or hydrogen availability.
Workflow for Minimizing Condensation By-products:
References
Technical Support Center: Optimization of Reaction Conditions for Aniline Hydrochloride Formation
Introduction: Welcome to the comprehensive technical guide for the synthesis of aniline hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug development seeking to optimize this foundational chemical transformation. Within this guide, you will find detailed troubleshooting protocols and frequently asked questions (FAQs) designed to address specific challenges encountered during experimentation. The objective is to provide not only procedural instructions but also the underlying scientific principles, empowering you to make well-informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for the formation of aniline hydrochloride?
A1: The synthesis of aniline hydrochloride is fundamentally an acid-base neutralization reaction. Aniline (C₆H₅NH₂), a weak organic base, reacts with the strong acid, hydrochloric acid (HCl), to yield the salt, aniline hydrochloride (C₆H₅NH₃⁺Cl⁻).[1] This reaction involves the protonation of the nitrogen atom in the aniline molecule by a proton (H⁺) from hydrochloric acid.
Caption: Acid-base reaction for aniline hydrochloride formation.
Q2: What are the primary safety precautions when working with aniline and hydrochloric acid?
A2: Both aniline and concentrated hydrochloric acid are hazardous materials requiring strict safety protocols.
-
Aniline: It is toxic and can be absorbed through the skin.[2][3] It is also a suspected carcinogen and mutagen.[4][5]
-
Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Its vapors are also highly irritating to the respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Ventilation: All work should be conducted in a well-ventilated fume hood.[5][6]
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. Have appropriate spill control materials readily available.
Part 2: Troubleshooting and Optimization Guide
This section addresses common experimental issues and provides systematic approaches for optimizing reaction conditions.
Issue 1: Low Yield of Aniline Hydrochloride
A consistently low yield is a common challenge that can often be traced back to suboptimal reaction parameters.
Q3: My aniline hydrochloride yield is consistently below expectations. What are the potential causes and how can I improve it?
A3: Several factors can adversely affect the yield. A systematic evaluation of the following is recommended:
-
Stoichiometry and Reagent Purity:
-
Expert Insight: While the reaction proceeds in a 1:1 molar ratio, employing a slight excess of hydrochloric acid (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.[7]
-
Troubleshooting Steps:
-
Reagent Concentration: Verify the precise concentration of your hydrochloric acid solution, particularly if it's not a freshly standardized solution.
-
Aniline Purity: Aniline is susceptible to air oxidation, which results in the formation of colored impurities.[8][9] For high-purity applications, it is advisable to use freshly distilled aniline.[10]
-
-
-
Temperature Control:
-
Expert Insight: The neutralization reaction is exothermic. Inadequate temperature control can lead to side reactions and potential safety hazards.
-
Troubleshooting Steps:
-
Cooling: The addition of hydrochloric acid to aniline should be performed slowly, with efficient external cooling, typically using an ice bath to maintain a temperature between 0-10°C.
-
Monitoring: Use a thermometer to monitor the internal reaction temperature throughout the acid addition.
-
-
-
Solvent Selection:
-
Expert Insight: The choice of solvent is crucial as it affects the solubility of reactants and the product, thereby influencing reaction rate and ease of isolation.
-
Troubleshooting Steps:
-
Table 1: Summary of Parameters for Yield Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Stoichiometry | 1:1 Aniline:HCl | 1.05-1.1 eq. of HCl | Ensures complete protonation of aniline.[7] |
| Aniline Purity | Commercial Grade | Freshly distilled aniline | Removes oxidized impurities that can lower the yield.[10] |
| Temperature | Room Temperature | 0-10 °C (Ice Bath) | Controls exothermic reaction and minimizes side reactions. |
| Solvent | Water | Varies based on desired isolation method | Influences solubility and product isolation. |
Issue 2: Product Discoloration and Impurities
The desired product is a white to off-white crystalline solid. Any coloration suggests the presence of impurities.
Q4: My final aniline hydrochloride product is yellow or brown. What is the cause of this discoloration, and how can I obtain a pure, colorless product?
A4: Discoloration is almost always due to the presence of oxidized aniline species.[8][13][14][15]
-
Expert Insight: Aniline readily oxidizes in the presence of air and light, forming highly colored impurities such as nitrosobenzene, nitrobenzene, and various polymeric materials.[8][13][14][16] This can occur in the starting material or during the reaction and workup.
-
Troubleshooting and Purification Protocol:
-
Start with Pure Aniline: As previously mentioned, using freshly distilled, colorless aniline is the first step to obtaining a pure product.
-
Inert Atmosphere: For applications requiring very high purity, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[14]
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of aniline hydrochloride.
-
Decolorizing Carbon: If the product is significantly colored, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities.[17][18]
-
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude aniline hydrochloride in a minimum amount of a suitable hot solvent (e.g., 95% ethanol).
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the crude product's weight) to the hot solution.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Caption: Workflow for the purification of aniline hydrochloride by recrystallization.
References
- 1. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. prepchem.com [prepchem.com]
- 12. US2007199A - Aniline hydrohalide preparation - Google Patents [patents.google.com]
- 13. veeprho.com [veeprho.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Strategies for Palladium Catalyst Removal from Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reaction mixtures. Achieving minimal residual palladium levels is critical, especially in the pharmaceutical industry where strict regulatory limits are in place. The International Council for Harmonisation (ICH) stipulates a permitted daily exposure (PDE) for palladium of 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) in a final drug product.[1] This guide is designed to help you navigate the various purification strategies to meet these stringent requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalyst residues?
The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. The palladium species bind to the adsorbent, which is then physically removed from the reaction mixture, typically by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[1][2]
-
Scavenging: This technique employs molecules, often supported on silica or a polymer backbone, that selectively bind to palladium. These "scavengers" form a complex with the palladium, facilitating its removal.[1][3]
-
Filtration: A straightforward method primarily for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution. The reaction mixture is passed through a filter aid like Celite® to physically separate the solid catalyst.[2][4][5]
-
Crystallization: This purification technique can effectively leave palladium impurities behind in the mother liquor as the desired product crystallizes.[1][2] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[2]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product, particularly for removing water-soluble palladium salts.[2][4][5]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst and other impurities.[5]
Q2: How do I select the most appropriate palladium removal method for my experiment?
The optimal choice depends on several factors:
-
Nature of the Palladium Species: Is the catalyst homogeneous (dissolved) or heterogeneous (solid)? Filtration is suitable for heterogeneous catalysts, while homogeneous catalysts require methods like scavenging, adsorption, or extraction.[3][4]
-
Properties of Your Product: Consider your product's solubility, stability, and potential to chelate with palladium. For instance, compounds with Lewis basic sites, like pyridines, can strongly coordinate with palladium, making removal more challenging.[1]
-
Solvent System: The polarity of your solvent can influence the effectiveness of scavengers and the solubility of palladium species.[4]
-
Desired Purity Level: The stringency of the required palladium removal will guide your choice. Achieving very low ppm levels often necessitates the use of high-affinity scavengers or a combination of methods.[4]
-
Scale of the Reaction: For large-scale industrial processes, factors like cost and the ease of handling large volumes of materials will be critical.
Troubleshooting Common Palladium Removal Issues
Issue 1: High Levels of Residual Palladium After Filtration
Symptoms: Your final product still contains unacceptable levels of palladium despite filtering the reaction mixture.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Soluble Palladium Species Present | Filtration is only effective for insoluble, heterogeneous catalysts. If your catalyst is homogeneous or has leached into the solution, you will need to employ a different technique such as using scavengers, precipitation, or chromatography.[4] |
| Ineffective Filtration Media | If you are using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[4] For Celite® filtration, ensure the bed is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent to improve its efficacy.[4][5] You can also try passing the filtrate through a second filter.[4] |
| Colloidal Palladium Formation | Colloidal palladium particles can be too small to be trapped by conventional filters. Consider adding a flocculating agent to aggregate the particles or treating the solution with an adsorbent like activated carbon or silica gel prior to filtration.[4] |
In-Depth Technical Protocols
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and versatile adsorbent for removing palladium residues.[6][7] Its high surface area and porous structure allow it to effectively trap palladium species.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[2]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution. The optimal amount may need to be determined experimentally.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-4 hours). The ideal time and temperature will depend on the specific reaction and should be optimized.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon with the adsorbed palladium.[1]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content in the purified product using a sensitive analytical technique like ICP-MS to confirm removal.[2][8]
Visual Workflow: Activated Carbon Treatment
Caption: Workflow for palladium removal using activated carbon.
Protocol 2: Palladium Removal Using Scavenger Resins
Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[1][9] They offer high selectivity and efficiency.
Step-by-Step Methodology:
-
Scavenger Selection: Choose a scavenger based on the palladium's oxidation state and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[4]
-
Addition of Scavenger: Add the scavenger to the reaction mixture. The amount is typically 3-5 equivalents relative to the palladium catalyst.[1][10]
-
Stirring: Stir the mixture at room temperature for a period of up to 24 hours.[10] The optimal time should be determined experimentally.
-
Filtration: Remove the solid-supported scavenger (now bound to palladium) by filtration.[4]
-
Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Quantify the remaining palladium in the product.
Visual Workflow: Scavenger Resin Treatment
Caption: Workflow for palladium removal using scavenger resins.
Advanced Troubleshooting
Issue 2: Significant Product Loss During Purification
Symptoms: While palladium levels are successfully reduced, the yield of your final product is unacceptably low.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Binding to Adsorbent/Scavenger | - Reduce Adsorbent/Scavenger Amount: Use the minimum effective amount to minimize non-specific binding of your product.[4]- Thoroughly Wash the Solid Support: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any bound product.[4]- Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Experiment with different functional groups.[4]- Solvent Adjustment: A solvent in which your product is highly soluble may reduce its adsorption to the solid support.[4] |
| Product Co-precipitation | If you are using a precipitation method to remove palladium, your product might be co-precipitating. Adjust the solvent system or the precipitating agent to improve selectivity. |
| Product Degradation | Ensure that the conditions used for palladium removal (e.g., temperature, pH) are not causing degradation of your product. |
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptoms: The efficiency of your palladium removal method varies significantly between different runs of the same reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Variability in Palladium Species | The exact nature of the palladium species at the end of the reaction can vary. To address this:- Standardize the Work-up: Implement a consistent work-up procedure before the palladium removal step.[2]- Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[2]- Consider a Pre-treatment Step: A mild oxidation or reduction step could convert various palladium species into a single, more easily removed form.[2] |
| Inconsistent Adsorbent/Scavenger Quality | Ensure you are using a consistent source and lot of your adsorbent or scavenger. The properties of these materials can vary between manufacturers and even batches. |
| Procedural Variations | Minor changes in stirring speed, temperature, or time can impact the efficiency of palladium removal. Strictly adhere to a standardized protocol. |
Quantifying Residual Palladium
Accurate quantification of residual palladium is crucial to validate your purification method. The standard techniques for this analysis include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method and is commonly used for final quality control of drug molecules.[8][11]
-
Atomic Absorption (AA) Spectroscopy [8]
For high-throughput screening of different removal methods during process development, rapid analytical techniques, such as those based on fluorescence, can be valuable.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spinchem.com [spinchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(2-Phenylpropan-2-yl)aniline Hydrochloride
Welcome to the Technical Support Center for the purification of crude 4-(2-Phenylpropan-2-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically originate from its synthesis, which commonly involves the Friedel-Crafts alkylation of aniline with 2-phenylpropene or its precursors. The major impurities to anticipate are:
-
Orthoisomer (2-(2-Phenylpropan-2-yl)aniline): During the electrophilic aromatic substitution, the ortho position of aniline can also be alkylated, leading to the formation of the isomeric byproduct.
-
Di-substituted products (e.g., 2,4-bis(2-Phenylpropan-2-yl)aniline): Polysubstitution is a common side reaction in Friedel-Crafts alkylations, especially if the reaction conditions are not carefully controlled.
-
Unreacted Aniline: Incomplete reaction will leave residual starting material.
-
Oxidation Byproducts: Aromatic amines are susceptible to oxidation, which can lead to colored impurities, especially if exposed to air and light for extended periods.
Q2: What is the recommended starting point for the purification of the crude hydrochloride salt?
For crude this compound, recrystallization is the most common and effective initial purification technique. This method leverages differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.
Alternatively, an acid-base extraction can be performed to remove neutral and acidic impurities before converting the free amine back to the hydrochloride salt for final purification.
Q3: Can I purify this compound using silica gel chromatography?
Direct purification of the hydrochloride salt on standard silica gel is generally not recommended . The high polarity of the salt can lead to strong, irreversible binding to the acidic silica, resulting in poor recovery and significant peak tailing. It is advisable to first convert the hydrochloride salt to the free amine, purify the free amine by column chromatography, and then reform the hydrochloride salt.
Troubleshooting Recrystallization
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
This phenomenon, where the compound separates as a liquid phase instead of a solid, can be frustrating. Here are the likely causes and solutions:
| Possible Cause | Troubleshooting Step |
| The solvent is too nonpolar for the hydrochloride salt. | Try a more polar solvent or a solvent mixture. For instance, if you are using isopropanol, a small addition of water might be beneficial. |
| The solution is too concentrated. | Add more of the hot solvent to fully dissolve the oil, then allow it to cool more slowly. |
| The cooling rate is too rapid. | Slow cooling is crucial for the formation of well-defined crystals.[1] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. |
| Presence of impurities inhibiting crystallization. | Consider a preliminary purification step like an acid-base extraction to remove gross impurities before attempting recrystallization. |
Problem 2: Poor recovery of the product after recrystallization.
Low yield can be attributed to several factors:
| Possible Cause | Troubleshooting Step |
| The product is too soluble in the recrystallization solvent, even at low temperatures. | Select a solvent in which the product has lower solubility at cold temperatures. A solvent screen is recommended. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to just dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper. |
| Product loss during transfers. | Ensure all vessels are thoroughly rinsed with the mother liquor to recover all the product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Isopropanol/Water Mixture
This protocol is a good starting point for the recrystallization of this compound, based on general principles for similar aromatic amine hydrochlorides.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of isopropanol. Heat the mixture with stirring. Continue to add small portions of hot isopropanol until the solid dissolves.
-
Antisolvent Addition: To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The free amine, 4-(2-phenylpropan-2-yl)aniline, should precipitate or form an oil.
-
Extraction of Free Amine: Extract the free amine into diethyl ether or ethyl acetate. Perform at least three extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. To reform the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
-
Isolation: Collect the purified this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification decision workflow.
References
Validation & Comparative
A Comparative Analysis of Synthesis Routes for Substituted Anilines: From Classical Methods to Modern Catalytic Cross-Coupling
An in-depth technical guide for researchers, scientists, and drug development professionals.
Substituted anilines are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Their prevalence demands a diverse and robust toolbox of synthetic methods. The choice of a specific route is a critical decision in any synthesis campaign, dictated by factors such as substrate scope, functional group tolerance, scalability, cost, and sustainability.
This guide provides a comparative analysis of the four principal strategies for synthesizing substituted anilines: the classical reduction of nitroarenes, nucleophilic aromatic substitution, and the modern palladium- and copper-catalyzed C-N cross-coupling reactions. We will delve into the underlying mechanisms, weigh the strategic advantages and disadvantages of each, and provide validated experimental protocols to illustrate their practical application.
Reduction of Nitroarenes: The Workhorse Method
The reduction of nitroarenes is one of the oldest, most reliable, and widely used methods for preparing primary anilines.[1] This approach is particularly powerful because a vast array of substituted nitroaromatics are readily accessible through electrophilic aromatic nitration.
Mechanistic Principle
The transformation involves the formal transfer of six electrons to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates. While the exact pathway can vary with the chosen reagent, the overall conversion is a robust and high-yielding process.
Comparative Discussion
Expertise & Experience: The primary decision point when considering nitroarene reduction is the trade-off between cost, cleanliness, and chemoselectivity.
-
Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): The Béchamp reduction using iron in acidic media is a classic, cost-effective, and highly reliable method, especially for large-scale industrial synthesis.[3][4] However, it generates large quantities of iron sludge, posing significant waste disposal challenges.[4] Tin-based reagents are also effective but are more expensive and environmentally problematic.
-
Catalytic Hydrogenation: This method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, is significantly cleaner, with water being the only byproduct.[1][5] It is highly efficient and amenable to continuous flow processes. The critical drawback is its broad reactivity; the conditions required to reduce a nitro group can also reduce other sensitive functionalities like alkenes, alkynes, nitriles, and some carbonyls, limiting its chemoselectivity.[1] Furthermore, the use of pressurized hydrogen gas requires specialized and carefully monitored equipment to mitigate safety risks.[6]
Workflow & Protocol
Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Iron/HCl Reduction
This protocol is a self-validating system where the progress can be monitored by TLC and the final product confirmed by spectroscopic methods.
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron powder (60 g, 1.07 mol) and 150 mL of deionized water.
-
Activation: Add 5 mL of concentrated hydrochloric acid and heat the vigorously stirred mixture to 90 °C for 15 minutes to activate the iron.
-
Addition: Add a solution of nitrobenzene (50 g, 0.41 mol) in 50 mL of ethanol to the dropping funnel. Add the nitrobenzene solution dropwise to the iron slurry over 30 minutes, ensuring the internal temperature is maintained between 90-100 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, maintain the mixture at reflux with vigorous stirring for 3 hours. Monitor the disappearance of the water-insoluble nitrobenzene spot by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add a 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10) to precipitate iron hydroxides and liberate the free aniline.
-
Isolation: Set up for steam distillation. Steam distill the mixture until the distillate is no longer cloudy and no more oily aniline droplets are observed.
-
Purification: Separate the organic layer of the distillate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine all organic phases, dry over anhydrous potassium hydroxide pellets, filter, and remove the solvent by rotary evaporation. Purify the crude aniline by fractional distillation to yield the final product.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful, often metal-free, method for forming C-N bonds, but its application is highly specific.
Mechanistic Principle
The reaction proceeds via an addition-elimination mechanism. A nucleophile (the amine) attacks the aromatic ring at the carbon bearing the leaving group (typically a halide). This is only feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho and/or para to the leaving group.[7][8] These EWGs are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, before the leaving group is expelled.[9]
Comparative Discussion
Expertise & Experience: SNAr is a specialist's tool. It is not a general method for aniline synthesis but is exceptionally effective within its niche.
-
Advantages: The primary advantage is its operational simplicity and the absence of expensive metal catalysts.[9] For appropriately activated substrates, the reactions can be high-yielding and straightforward to perform.
-
Disadvantages: The substrate scope is severely restricted. Unactivated aryl halides, or those with electron-donating groups, are completely unreactive under SNAr conditions.[7] The reaction often requires elevated temperatures and the use of a base.[9] The regiochemical outcome is entirely dependent on the pre-existing substitution pattern of the electrophile.
Mechanism & Protocol
Experimental Protocol: Synthesis of N-methyl-2,4-dinitroaniline
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (5.0 g, 24.7 mmol) in 50 mL of ethanol.
-
Addition: To this solution, slowly add an aqueous solution of methylamine (40% w/w, 5.7 mL, ~50 mmol, 2 equivalents). A deep red color will develop immediately.
-
Reaction: Heat the reaction mixture to reflux for 1 hour. Monitor the reaction by TLC until the starting halide is consumed.
-
Workup: Cool the mixture in an ice bath. The product will precipitate as a yellow-orange solid.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material and excess amine.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol to yield bright yellow crystals of N-methyl-2,4-dinitroaniline.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, developed in the mid-1990s, revolutionized C-N bond formation and has become an indispensable tool in academic and industrial laboratories, particularly in drug discovery.[10][11]
Mechanistic Principle
This cross-coupling reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or pseudohalide (e.g., triflate) with an amine.[12] The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aniline product and regenerating the Pd(0) catalyst.[13]
Comparative Discussion
Expertise & Experience: The power of the Buchwald-Hartwig reaction lies in its extraordinary versatility, which is almost entirely enabled by ligand design.
-
Advantages: The method possesses an exceptionally broad substrate scope, tolerating a vast array of functional groups on both the aryl halide and the amine partner.[10] It works with aryl chlorides, bromides, iodides, and triflates, and can couple primary amines, secondary amines, and even ammonia surrogates.[10][14] The reactions are typically high-yielding and can often be run under relatively mild conditions.
-
Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium precursors and specialized phosphine ligands. Strict exclusion of oxygen and moisture is often required for optimal results. Removing palladium traces from the final product, a critical requirement in pharmaceutical synthesis, can be challenging.
Causality Behind Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or ferrocene-based ligands like Josiphos) are crucial. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature accelerates the final, often rate-limiting, reductive elimination step to release the product.[1]
Mechanism & Protocol
Experimental Protocol: Synthesis of N-phenyl-4-methoxyaniline
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), XPhos (28.6 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagents: Add 4-bromoanisole (206 mg, 1.1 mmol) and aniline (93 mg, 1.0 mmol) to the tube.
-
Solvent: Add 5 mL of dry, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with magnetic stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Copper-Catalyzed C-N Coupling (Ullmann-Type Reactions)
The Ullmann condensation, traditionally a harsh reaction, has been revitalized through modern ligand development, offering a cost-effective alternative to palladium-catalyzed methods.
Mechanistic Principle
While the precise mechanism is still debated and can be substrate-dependent, a common proposal involves an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to forge the C-N bond.[15] The development of effective ligands, such as diamines, amino acids, and N-oxides, has been critical in stabilizing the copper catalyst and facilitating the reaction under much milder conditions than the classical Ullmann reaction.[15][16]
Comparative Discussion
Expertise & Experience: Modern copper-catalyzed aminations are increasingly attractive for process chemistry and large-scale synthesis due to the economic advantage of copper over palladium.
-
Advantages: Copper is significantly cheaper and more abundant than palladium.[14] Recent advancements have expanded the scope to include less reactive and economically favorable aryl chlorides.[16][17] Many procedures now operate at significantly lower temperatures (e.g., 80-130 °C) compared to the >200 °C often required for the classic ligand-free Ullmann reaction.
-
Disadvantages: While greatly improved, the reaction conditions can still be more forcing than the most active palladium systems. Functional group tolerance and substrate scope, though broad, can sometimes be less comprehensive than state-of-the-art Buchwald-Hartwig protocols. Catalyst loading can also be higher in some cases.
Mechanism & Protocol
Experimental Protocol: Copper-Catalyzed Amination of 4-iodotoluene
-
Setup: To a sealable reaction vial, add CuI (9.5 mg, 0.05 mmol, 5 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Reagents: Add 4-iodotoluene (218 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol).
-
Solvent: Add 2 mL of DMSO.
-
Reaction: Seal the vial and heat the mixture to 90 °C with vigorous stirring for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the product.
Quantitative and Strategic Comparison
| Feature | Nitroarene Reduction | SNAr | Buchwald-Hartwig Amination | Modern Cu-Catalyzed Amination |
| Substrate Scope | Limited by availability of nitroarenes | Very Narrow (Requires activated Ar-X) | Very Broad (Ar-I, Br, Cl, OTf) | Broad (Ar-I, Br, some Ar-Cl) |
| Amine Scope | Primary anilines only | Broad | Very Broad (1°, 2°, NH₃ equiv.) | Broad (1°, 2°, heterocycles) |
| Functional Group Tolerance | Poor to Moderate | Good | Excellent | Good to Excellent |
| Typical Conditions | Variable; can be harsh (acid/heat) or require H₂ pressure | High Temp, Base | Mild to Moderate Temp (RT-120°C) | Moderate to High Temp (80-140°C) |
| Catalyst/Reagent Cost | Very Low (Fe, Sn) to Moderate (Pd/C) | No catalyst required | High (Palladium & Ligands) | Low to Moderate (Copper & Ligands) |
| Scalability | Excellent (Industrial standard) | Good (for specific targets) | Good (Process development needed) | Excellent (Cost-effective) |
| Green Considerations | High waste (metal salts) or H₂ hazard | Moderate (solvents, base) | Low (catalytic) but metal concerns | Low (catalytic), more benign metal |
Conclusion and Strategic Outlook
The synthesis of substituted anilines has evolved dramatically from reliance on classical, often harsh, stoichiometric methods to a landscape dominated by versatile and highly selective catalytic processes.[1]
-
Nitroarene reduction remains the undisputed workhorse for the production of simple, bulk anilines where the starting nitro compound is cheap and functional group tolerance is not a primary concern.[18]
-
SNAr holds its place as an efficient, metal-free option for a very specific subset of electronically activated aryl halides.
-
Buchwald-Hartwig amination provides unparalleled scope and reliability, making it the premier choice for complex molecule synthesis in research and development, where accessing novel chemical space is paramount.[10]
-
Modern copper-catalyzed amination is emerging as a powerful and economically compelling alternative, bridging the gap between the cost-effectiveness of classical methods and the broad scope of palladium catalysis.
The future of aniline synthesis will likely focus on expanding the capabilities of earth-abundant metal catalysts, developing one-pot processes that combine C-H activation or nitration with subsequent C-N bond formation, and designing protocols that operate in more environmentally benign solvent systems.[18] The choice of synthetic route is a strategic one, and a deep understanding of the strengths and limitations of each method is essential for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
The Aniline Synthesis Crucible: A Comparative Guide to Suzuki-Miyaura and Ullmann C-N Coupling
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Cornerstone C-N Bond Formation Strategies
The synthesis of anilines and their derivatives is a critical endeavor in the landscape of modern chemistry, particularly within pharmaceutical and materials science. These aromatic amines are foundational scaffolds in a vast array of bioactive molecules and functional materials. Consequently, the methods for constructing the crucial aryl C-N bond are of paramount importance. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura and Ullmann cross-coupling reactions.
This guide offers a comprehensive comparison of these two methodologies for aniline synthesis. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each reaction, providing the insights necessary for informed catalyst and reaction design. While both reactions achieve the same fundamental transformation, their distinct mechanisms, catalyzed by palladium and copper respectively, lead to significant differences in substrate scope, functional group tolerance, and reaction conditions. This analysis is designed to equip researchers with the knowledge to strategically select the optimal method for their specific synthetic challenges.
At a Glance: Suzuki-Miyaura vs. Ullmann Condensation
| Feature | Suzuki-Miyaura C-N Coupling | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Coupling Partners | Aryl/heteroaryl halide or triflate + Amine | Aryl/heteroaryl halide + Amine |
| Typical Catalysts | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | CuI, Cu₂O, Cu powder |
| Ligands | Phosphine-based (e.g., XPhos, SPhos) | Diamines, amino acids, phenanthrolines |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Often a carbonate (e.g., K₂CO₃, Cs₂CO₃) |
| Reaction Temperature | Generally milder (RT to ~120 °C) | Often higher temperatures (>100 °C) |
| Substrate Scope | Very broad, high functional group tolerance | Traditionally more limited, but improving |
| Cost | Palladium is expensive | Copper is more abundant and cheaper[1] |
| Toxicity | Palladium has higher toxicity concerns | Copper is generally less toxic[1] |
The Palladium-Powered Path: Suzuki-Miyaura C-N Coupling
The Suzuki-Miyaura reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, is a cornerstone of modern cross-coupling chemistry.[2] While renowned for C-C bond formation, its principles have been effectively extended to the synthesis of C-N bonds, a transformation often referred to as the Buchwald-Hartwig amination.[3][4][5] This reaction class is celebrated for its remarkable versatility and functional group tolerance.[6]
Mechanism and Key Considerations
The catalytic cycle of a Suzuki-type C-N coupling, more accurately the Buchwald-Hartwig amination, is a well-established sequence of organometallic transformations.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order of the halide is generally I > Br > Cl.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.
Caption: Generalized catalytic cycle for Suzuki-type C-N coupling.
The Copper-Catalyzed Classic: Ullmann Condensation
The Ullmann condensation is one of the oldest transition metal-catalyzed cross-coupling reactions, dating back to the early 20th century.[11] Historically, this reaction was plagued by harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[11][12] However, the development of modern ligand systems has revitalized the Ullmann reaction, allowing for milder conditions and a broader substrate scope.[13][14][15]
Mechanism and Key Considerations
The precise mechanism of the Ullmann condensation has been a subject of debate, but a commonly accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[12][16][17]
-
Formation of Copper Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired aniline product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.
The introduction of bidentate ligands, such as diamines and amino acids, has been instrumental in facilitating these reactions at lower temperatures.[11][14]
Caption: A plausible catalytic cycle for the Ullmann C-N condensation.
Head-to-Head Comparison: Performance and Practicality
| Parameter | Suzuki-Miyaura (Buchwald-Hartwig) | Ullmann Condensation |
| Functional Group Tolerance | Excellent; tolerates a wide range of sensitive functional groups.[6] | Good, but can be less tolerant of certain functionalities, especially under harsher, traditional conditions. |
| Steric Hindrance | Highly effective for coupling sterically hindered anilines and aryl halides due to specialized bulky ligands. | Can be challenging with sterically demanding substrates, although modern ligands have improved performance. |
| Reaction Conditions | Often proceeds at lower temperatures, with some systems active at room temperature.[6] | Traditionally requires high temperatures, but modern protocols can operate at significantly lower temperatures (e.g., 90-120°C).[18] |
| Catalyst Loading | Typically low catalyst loadings (0.5-2 mol%) are effective.[19][20] | Historically high loadings were needed, but modern systems can use catalytic amounts (1-10 mol%).[21] |
| Aryl Halide Reactivity | I > Br > OTf >> Cl. Coupling of aryl chlorides often requires specialized catalyst systems.[10] | I > Br > Cl. Aryl iodides are generally the most reactive.[12] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[12] |
| Cost & Scalability | The high cost of palladium and specialized phosphine ligands can be a barrier for large-scale synthesis.[1][22] | Copper is significantly cheaper and more abundant, making it an attractive option for industrial applications.[1] |
Expert Insights: For complex, multifunctional molecules often encountered in late-stage drug development, the exceptional functional group tolerance and milder conditions of the Suzuki-Miyaura (Buchwald-Hartwig) amination often make it the method of choice.[1] The predictability and broad scope provide a higher probability of success with precious, advanced intermediates. Conversely, for large-scale production of less complex anilines where cost is a primary driver, optimizing a modern Ullmann protocol can be highly advantageous due to the lower cost of the copper catalyst.[1]
Experimental Protocols
Representative Suzuki-Miyaura C-N Coupling Protocol
This protocol is a generalized procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene, followed by the amine, via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Modern Ullmann Condensation Protocol
This protocol describes a ligand-assisted copper-catalyzed amination of an aryl iodide.[13]
Materials:
-
Aryl iodide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
To a reaction vial, add the aryl iodide, aniline, CuI, L-proline, and K₂CO₃.
-
Add DMSO to the vial.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Conclusion
Both the Suzuki-Miyaura (Buchwald-Hartwig) and Ullmann reactions are powerful and indispensable tools for the synthesis of anilines. The palladium-catalyzed approach offers unparalleled scope, functional group tolerance, and generally milder conditions, making it a go-to method in research and for the synthesis of complex molecules. The classical Ullmann condensation, revitalized by modern ligand development, presents a cost-effective and less toxic alternative, which is particularly appealing for large-scale industrial processes. The choice between these two stalwart reactions is a strategic one, balancing the demands of the specific substrate, the stage of research or development, and economic considerations. A thorough understanding of the strengths and limitations of each method, as detailed in this guide, empowers the synthetic chemist to navigate the challenges of C-N bond formation with confidence and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. iris.unito.it [iris.unito.it]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of 4-(2-Phenylpropan-2-yl)aniline free base vs. hydrochloride salt
A Comparative Guide to the Free Base vs. Hydrochloride Salt
In the landscape of pharmaceutical development and chemical research, the choice between utilizing a free base or a salt form of an active molecule is a critical decision. This choice profoundly influences key properties such as solubility, stability, and bioavailability. For researchers working with 4-(2-Phenylpropan-2-yl)aniline, a versatile building block in medicinal chemistry, understanding the spectroscopic distinctions between its free base and hydrochloride salt is paramount for accurate identification, quality control, and reaction monitoring.
This guide provides a detailed spectroscopic comparison of 4-(2-Phenylpropan-2-yl)aniline free base and its hydrochloride salt. We will delve into the expected and theoretically grounded differences in their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. This analysis is supported by established principles of how protonation of an amino group on an aniline derivative impacts its interaction with electromagnetic radiation.
The Fundamental Transformation: Protonation of the Amino Group
The core difference between the free base and the hydrochloride salt lies in the protonation of the nitrogen atom in the aniline moiety. The free base possesses a neutral amino group (-NH₂) with a lone pair of electrons, rendering it basic and nucleophilic. In the presence of hydrochloric acid, this lone pair accepts a proton, forming the anilinium ion (-NH₃⁺) and the chloride counter-ion. This seemingly simple acid-base reaction induces significant changes in the electronic environment and vibrational modes of the molecule, which are readily detectable by various spectroscopic techniques.
Caption: Acid-base reaction between the free base and HCl.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Tale of Vibrational Shifts
FTIR spectroscopy provides a window into the vibrational modes of a molecule. The conversion of the primary amine in the free base to an ammonium group in the hydrochloride salt leads to distinct and predictable changes in the infrared spectrum.
The most dramatic difference is anticipated in the N-H stretching region. The free base will exhibit two sharp to medium absorption bands around 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the -NH₂ group. In contrast, the hydrochloride salt will display a very broad and strong absorption band in the 2200-3000 cm⁻¹ range, which is indicative of the N⁺-H stretching vibrations of the ammonium ion.[1] This broadening is a result of extensive hydrogen bonding between the ammonium protons and the chloride counter-ion.
Another key region to observe is the N-H bending vibration. The free base typically shows a bending vibration (scissoring) for the -NH₂ group around 1620 cm⁻¹. Upon protonation, this peak is expected to shift, and new bending modes for the -NH₃⁺ group will appear.
Expected FTIR Spectral Data Comparison
| Functional Group | Free Base (4-(2-Phenylpropan-2-yl)aniline) | Hydrochloride Salt | Rationale for Change |
| N-H Stretch | Two sharp bands (~3300-3500 cm⁻¹) | Broad, strong band (~2200-3000 cm⁻¹) | Formation of N⁺-H bond and hydrogen bonding.[1] |
| N-H Bend | ~1620 cm⁻¹ | Shifted and new bands appear | Change in geometry and vibrational modes from -NH₂ to -NH₃⁺. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Largely unaffected by protonation of the amino group. |
| C-N Stretch | ~1250-1350 cm⁻¹ | Shifted | Altered bond character due to nitrogen protonation. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Free Base: Prepare a KBr pellet by mixing a small amount of the solid free base with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid free base, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Hydrochloride Salt: Prepare a KBr pellet as described for the solid free base. Ensure the salt is thoroughly dried to minimize interference from water.
-
-
Data Acquisition:
-
Record the background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands for both the free base and the hydrochloride salt.
-
Compare the positions, shapes, and intensities of the bands, paying close attention to the N-H stretching and bending regions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic environments of its nuclei, particularly ¹H and ¹³C. The protonation of the amino group in 4-(2-Phenylpropan-2-yl)aniline causes significant changes in the chemical shifts of nearby protons and carbons.
In the ¹H NMR spectrum, the most noticeable change is the downfield shift of the aromatic protons on the aniline ring. The electron-withdrawing inductive effect of the newly formed -NH₃⁺ group deshields the ortho and para protons, causing their signals to move to a higher chemical shift (further downfield) compared to the free base. The protons of the amino group itself will also appear as a broad singlet at a significantly downfield position in the hydrochloride salt, and its integration will correspond to three protons (-NH₃⁺) instead of two (-NH₂).
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aniline ring, especially the ipso-carbon (the carbon directly attached to the amino group) and the ortho and para carbons, will experience a downfield shift upon protonation due to the electron-withdrawing nature of the ammonium group.
Expected ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Proton Environment | Free Base (4-(2-Phenylpropan-2-yl)aniline) | Hydrochloride Salt | Rationale for Change |
| Aromatic Protons (Aniline Ring) | Shielded (lower ppm) | Deshielded (higher ppm) | Electron-withdrawing effect of the -NH₃⁺ group. |
| Amine Protons | Broad singlet (~2H) | Broad singlet, downfield (~3H) | Protonation and exchange with the solvent. |
| Phenyl & Propan-2-yl Protons | Minor shifts | Minor shifts | Further from the site of protonation, thus less affected. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh a few milligrams of the free base or hydrochloride salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical, as acidic protons can exchange with some solvents.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Standard acquisition parameters should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the proton signals to determine the relative number of protons.
-
Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Compare the chemical shifts of the corresponding nuclei in the free base and the hydrochloride salt.
-
Caption: General workflow for spectroscopic comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The protonation of the aniline nitrogen has a significant impact on the π-electron system of the aromatic ring, leading to a noticeable change in the UV-Vis absorption spectrum.
In aniline and its derivatives, the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, extending the conjugation. This results in a π → π* transition at a longer wavelength (lower energy). When the nitrogen is protonated to form the anilinium ion, this lone pair is no longer available for resonance. Consequently, the extent of conjugation is reduced, causing the π → π* transition to shift to a shorter wavelength (higher energy). This phenomenon is known as a hypsochromic shift or a blue shift.[2][3]
Expected UV-Vis Spectral Data Comparison
| Form | Expected λmax | Rationale for Change |
| Free Base | Longer wavelength | Extended conjugation due to the nitrogen lone pair. |
| Hydrochloride Salt | Shorter wavelength (Blue Shift) | Loss of conjugation upon protonation of the nitrogen.[2][3] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare stock solutions of both the free base and the hydrochloride salt in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for both the free base and the hydrochloride salt.
-
Compare the λmax values to observe the spectral shift upon protonation.
-
Conclusion: A Clear Spectroscopic Distinction
The spectroscopic techniques of FTIR, NMR, and UV-Vis provide a powerful and complementary toolkit for distinguishing between the free base and hydrochloride salt of 4-(2-Phenylpropan-2-yl)aniline. The protonation of the amino group induces clear and predictable changes in the vibrational, magnetic, and electronic properties of the molecule. A summary of the key distinguishing features includes the appearance of a broad N⁺-H stretch in the FTIR spectrum, a downfield shift of aromatic protons in the ¹H NMR spectrum, and a hypsochromic (blue) shift in the UV-Vis spectrum for the hydrochloride salt compared to the free base. By understanding these fundamental spectroscopic principles, researchers can confidently identify and characterize the specific form of 4-(2-Phenylpropan-2-yl)aniline they are working with, ensuring the integrity and reproducibility of their scientific endeavors.
References
A Comparative Guide to the Biological Activity of 4-(2-Phenylpropan-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-phenylpropan-2-yl)aniline, commonly known as 4-cumylaniline, scaffold presents a unique and compelling starting point for medicinal chemistry exploration. Its rigid, bulky cumyl group appended to a versatile aniline ring offers a distinct three-dimensional structure that can be strategically modified to probe interactions with various biological targets. While comprehensive comparative studies on a wide array of 4-cumylaniline derivatives are still emerging, by examining structurally related aniline and phenylpropanoid compounds, we can construct a predictive framework for their potential biological activities and outline the experimental methodologies required for their evaluation. This guide provides a comparative analysis of anticipated biological activities, focusing on anticancer, antimicrobial, and anti-inflammatory properties, and details the experimental protocols necessary to validate these predictions.
Anticipated Biological Activities and Structure-Activity Relationships (SAR)
The biological profile of 4-(2-phenylpropan-2-yl)aniline derivatives is likely to be influenced by the nature and position of substituents on both the aniline and the pendant phenyl ring. Modifications to the amino group, such as the formation of Schiff bases, amides, or its incorporation into heterocyclic systems, are expected to significantly modulate activity.
Anticancer Activity: A Focus on Cytotoxicity
Aniline derivatives are integral components of numerous anticancer agents, often functioning as kinase inhibitors or DNA interacting agents.[1][2] For instance, 4-anilinoquinazoline and 4-anilinoquinoline derivatives have shown significant promise as epidermal growth factor receptor (EGFR) inhibitors.[1][2] It is plausible that derivatives of 4-cumylaniline could exhibit potent cytotoxic effects against various cancer cell lines.
Comparative Analysis of Potential Anticancer Activity:
| Derivative Class | Predicted Activity | Rationale for Predicted Activity | Key SAR Insights |
| Quinoline/Quinazoline Conjugates | High | The bulky cumyl group could enhance binding affinity within hydrophobic pockets of kinases. | Substituents on the quinoline/quinazoline ring will likely modulate kinase selectivity and potency. |
| Schiff Base Derivatives | Moderate to High | The imine linkage introduces planarity and potential for hydrogen bonding, which can be crucial for target interaction. | Electron-withdrawing or -donating groups on the aldehyde portion of the Schiff base will significantly impact activity. |
| Metal Complexes (e.g., Pt(II), Cu(II)) | High | Coordination to metal centers can enhance cytotoxicity through mechanisms like DNA binding and ROS generation.[3][4] | The geometry and lability of the metal complex will be critical determinants of its biological action. |
| Amide/Sulfonamide Derivatives | Moderate | These derivatives can mimic key interactions of known inhibitors and introduce new hydrogen bonding opportunities. | The nature of the acyl or sulfonyl group will influence solubility and cell permeability. |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-(2-phenylpropan-2-yl)aniline derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Workflow for Anticancer Evaluation:
Caption: Workflow for anticancer drug discovery with 4-(2-phenylpropan-2-yl)aniline derivatives.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Schiff bases and metal complexes derived from aniline precursors have demonstrated notable antimicrobial properties. The lipophilicity introduced by the cumyl group may enhance the ability of these derivatives to penetrate microbial cell membranes.
Comparative Analysis of Potential Antimicrobial Activity:
| Derivative Class | Predicted Activity | Rationale for Predicted Activity | Key SAR Insights |
| Schiff Base Derivatives | Moderate to High | The azomethine group is a known pharmacophore in many antimicrobial agents. | Substituents that increase lipophilicity or introduce halogen atoms are likely to enhance activity. |
| Metal Complexes (e.g., Cu(II), Zn(II)) | High | Metal ions themselves can be toxic to microbes, and chelation can enhance their delivery and efficacy.[5] | The choice of metal and the overall charge of the complex will influence the spectrum of activity. |
| Quaternary Ammonium Salts | High | The permanent positive charge can disrupt microbial cell membranes. | The length of the alkyl chain attached to the nitrogen will be a critical factor for activity. |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Flow for Antimicrobial Screening:
Caption: A streamlined workflow for the evaluation of antimicrobial agents.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Many aniline and phenylpropanoid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokine production.[6][7]
Comparative Analysis of Potential Anti-inflammatory Activity:
| Derivative Class | Predicted Activity | Rationale for Predicted Activity | Key SAR Insights |
| N-Aryl/Acyl Derivatives | Moderate | These derivatives can mimic the structures of known non-steroidal anti-inflammatory drugs (NSAIDs). | The nature of the aryl or acyl substituent will be critical for COX-1/COX-2 selectivity. |
| Heterocyclic Conjugates | Moderate to High | Incorporation into certain heterocyclic systems (e.g., quinazolinones) has been shown to yield potent anti-inflammatory agents.[6] | The specific heterocycle and its substitution pattern will dictate the mechanism and potency. |
Experimental Protocol: In Vitro Anti-denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound. Diclofenac sodium is often used as a reference standard.[8]
Signaling Pathway: Potential Inhibition of NF-κB
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Potential inhibition of the NF-κB signaling pathway by 4-cumylaniline derivatives.
Conclusion
The 4-(2-phenylpropan-2-yl)aniline scaffold holds considerable promise for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While this guide provides a predictive framework based on the biological activities of structurally related compounds, it is imperative that these hypotheses are validated through rigorous experimental evaluation. The detailed protocols and workflows presented herein offer a roadmap for researchers to systematically synthesize, screen, and characterize derivatives of this intriguing molecular framework, ultimately paving the way for the discovery of new and effective therapeutic agents. The exploration of the structure-activity relationships of 4-cumylaniline derivatives is a fertile ground for future research in medicinal chemistry.
References
- 1. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies [jmchemsci.com]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Elemental Determination of Aniline Compounds
For researchers, scientists, and drug development professionals working with aniline and its derivatives, the precise determination of their elemental composition is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Aniline-based structures are pivotal in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Consequently, verifying their empirical formula, quantifying purity, and detecting trace elemental impurities are critical for regulatory compliance and the success of research and development endeavors.
This guide provides an in-depth comparison of the principal analytical techniques for the quantitative determination of constituent elements in aniline compounds. We will delve into the causality behind experimental choices, present comparative data, and offer detailed, field-proven protocols to ensure the integrity of your analytical outcomes.
The Analytical Imperative: Why Elemental Composition Matters
The elemental makeup of an aniline compound dictates its fundamental properties and behavior. For pharmaceutical applications, incorrect elemental composition can signify impurities that may alter the drug's efficacy or introduce toxicity.[2] In materials science, the precise ratio of elements is crucial for the desired properties of polymers and dyes. Therefore, a multi-faceted analytical approach is often necessary to build a complete picture of a synthesized aniline derivative.[1]
Core Directive: Choosing the Right Analytical Tool
The selection of an analytical technique for the elemental analysis of aniline compounds is contingent on the specific element of interest, the required sensitivity, the sample matrix, and the intended purpose of the analysis. This guide will focus on the most pertinent techniques, comparing their performance and providing the rationale for their application.
Part 1: Determination of Core Elements (Carbon, Hydrogen, Nitrogen)
The foundational elements of any aniline derivative are carbon, hydrogen, and nitrogen. Their accurate quantification is essential for confirming the molecular formula and assessing the purity of the compound.
Combustion Analysis (CHN/CHNS)
Combustion analysis is a cornerstone technique for determining the percentage by mass of carbon, hydrogen, and nitrogen in organic compounds.[3] The method involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[3] These combustion products are then separated and quantified by a detector.
Causality Behind Experimental Choices:
-
Sample Preparation: Samples must be homogenous and completely dry. Any residual solvent will significantly impact the hydrogen and carbon content, leading to erroneous results.[4] For liquid anilines, which can be volatile, encapsulation in tin capsules is recommended to ensure accurate weighing and complete combustion.[5]
-
Combustion Temperature: Modern elemental analyzers operate at temperatures exceeding 1000°C to ensure the complete decomposition of the aniline compound into its elemental components.[6]
-
Catalysts: While older methods sometimes required catalysts to aid combustion, modern instruments with optimized temperatures generally do not, reducing the risk of contamination. However, for halogenated anilines, an additive like tungsten trioxide (WO₃) can be beneficial to trap halogens and prevent interference with the detection of other elements.[5][7]
Experimental Protocol: CHN Analysis of 4-Nitroaniline
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard, such as acetanilide, to create a valid calibration curve.[4]
-
Sample Preparation: Accurately weigh approximately 1-2 mg of finely ground, dried 4-nitroaniline into a tin capsule. Crimp the capsule to ensure it is sealed.
-
Analysis: Place the sealed capsule into the instrument's autosampler.
-
Combustion: The sample is dropped into a combustion tube heated to ~1000°C in a stream of pure oxygen.
-
Reduction and Separation: The combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.
-
Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
Data Presentation: Theoretical vs. Experimental CHN Data for Substituted Anilines
| Compound | Formula | Theoretical C% | Experimental C% | Theoretical H% | Experimental H% | Theoretical N% | Experimental N% |
| Aniline | C₆H₇N | 77.38 | 77.41 | 7.58 | 7.61 | 15.04 | 15.01 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 52.18 | 52.25 | 4.38 | 4.35 | 20.28 | 20.21 |
| 4-Bromoaniline | C₆H₆BrN | 41.89 | 41.95 | 3.52 | 3.55 | 8.14 | 8.11 |
Note: Experimental values are representative and should be within ±0.4% of the theoretical values for a pure sample.[4]
Nitrogen-Specific Methods: Dumas vs. Kjeldahl
For applications where only the nitrogen content is of interest, such as in the quality control of aniline-based raw materials, the Dumas and Kjeldahl methods are the two primary techniques.
The Dumas Method (Combustion Method):
The Dumas method is a combustion-based technique that determines the total nitrogen content of a sample.[8] The principle is similar to CHN analysis, but it is optimized specifically for nitrogen detection.[8]
Advantages for Aniline Analysis:
-
Speed: The analysis time is significantly shorter than the Kjeldahl method, typically a few minutes per sample.[9]
-
Automation: Modern Dumas analyzers are fully automated, reducing operator error and increasing throughput.[8]
-
Safety: It avoids the use of hazardous concentrated acids and catalysts required in the Kjeldahl method.[9]
-
Complete Recovery: The Dumas method provides a determination of the total nitrogen content, including that from nitro and azo groups, which can be a limitation of the Kjeldahl method for certain aniline derivatives.[10]
The Kjeldahl Method (Wet Chemistry):
The Kjeldahl method involves the digestion of the sample in concentrated sulfuric acid to convert the nitrogen to ammonium sulfate.[11] The ammonia is then liberated by adding a strong base, distilled, and quantified by titration.[11]
Applicability to Aniline:
The Kjeldahl method is applicable to aniline and many of its derivatives.[12] However, it is crucial to recognize its limitations. The method may not give accurate results for aniline derivatives containing nitro or azo groups, or where the nitrogen is part of a heterocyclic ring, as the nitrogen in these functionalities may not be completely converted to ammonium sulfate under standard Kjeldahl conditions.[11]
Comparative Analysis: Dumas vs. Kjeldahl for Aniline Compounds
| Feature | Dumas Method | Kjeldahl Method | Rationale for Aniline Analysis |
| Principle | Combustion at high temperature | Acid digestion and distillation | Dumas is a dry combustion method, while Kjeldahl is a wet chemical method. |
| Speed | 3-8 minutes per sample[9] | 1-2 hours per sample[9] | For high-throughput labs, the speed of the Dumas method is a significant advantage. |
| Safety | No hazardous chemicals[9] | Requires concentrated sulfuric acid and catalysts[13] | The elimination of hazardous reagents makes the Dumas method a safer choice. |
| Automation | Fully automatable[8] | Partially automatable | Automation in the Dumas method reduces labor and improves reproducibility. |
| Nitrogen Recovery | Total nitrogen, including nitro and azo groups[10] | Primarily organic and ammoniacal nitrogen; incomplete recovery for nitro and azo groups[11] | For a comprehensive nitrogen determination in a wide range of aniline derivatives, the Dumas method is more reliable. |
| Precision | Excellent repeatability[9] | High precision, often considered the reference method[9] | Both methods can provide precise results when performed correctly. |
Workflow Comparison: Dumas vs. Kjeldahl
Caption: A simplified workflow comparison of the Dumas and Kjeldahl methods.
Part 2: Determination of Trace and Halogen Elements
Beyond the core elements, the presence of trace metals and halogens in aniline compounds can be of significant interest, particularly in pharmaceutical applications where they may originate from catalysts or be intentionally incorporated into the molecular structure.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for the determination of trace and ultra-trace elements. It utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.
Application in Aniline Synthesis:
A primary application of ICP-MS in the context of aniline compounds is the quantification of residual metal catalysts from their synthesis. For example, palladium-based catalysts are often used in cross-coupling reactions to produce substituted anilines.[14] Regulatory guidelines strictly limit the permissible levels of such residual metals in active pharmaceutical ingredients (APIs).[15]
Causality Behind Experimental Choices:
-
Sample Preparation: The aniline sample must be digested to bring the trace metals into solution. Microwave-assisted acid digestion is a common and effective method. A mixture of nitric acid and hydrochloric acid is often used to ensure complete dissolution of the sample and stabilization of the metal ions.[16]
-
Interference Removal: ICP-MS can be prone to spectral interferences. Modern instruments are equipped with collision/reaction cells to mitigate these interferences, ensuring accurate quantification of the target elements.[17]
Experimental Protocol: ICP-MS for Residual Palladium in a Synthesized Aniline Derivative
-
Sample Digestion: Accurately weigh approximately 50 mg of the aniline derivative into a microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid (e.g., 3:1 v/v).[16]
-
Microwave Digestion: Subject the vessel to a programmed microwave digestion cycle to completely dissolve the sample.
-
Dilution: After cooling, dilute the digested sample to a known volume with deionized water.
-
Instrument Calibration: Calibrate the ICP-MS instrument using a series of certified palladium standards.
-
Analysis: Introduce the diluted sample solution into the ICP-MS for analysis.
-
Quantification: The concentration of palladium in the sample is determined by comparing its signal intensity to the calibration curve.
X-ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[18] It is particularly useful for the analysis of halogens (chlorine, bromine) in halogenated aniline derivatives.
Advantages for Halogenated Aniline Analysis:
-
Non-destructive: The sample can be analyzed without being destroyed, which is advantageous when sample quantities are limited.[18]
-
Minimal Sample Preparation: Solid and liquid samples can often be analyzed with minimal preparation.[18]
-
Rapid Screening: XRF provides a quick method for screening samples for the presence of halogens.
Limitations:
-
Sensitivity: While suitable for quantifying halogens present as major constituents, its sensitivity may be insufficient for trace-level analysis compared to techniques like ICP-MS.[19]
-
Matrix Effects: The accuracy of XRF can be affected by the sample matrix. Careful calibration with matrix-matched standards is often necessary for accurate quantitative results.[20]
Logical Relationship of Analytical Techniques
Caption: The relationship between the aniline compound and the appropriate analytical techniques for determining its elemental composition.
Part 3: Method Validation and Scientific Integrity
The validation of analytical procedures is a critical component of ensuring the trustworthiness of experimental data. For pharmaceutical applications, method validation must be performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[21]
Key Validation Parameters:
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material of an aniline compound.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is particularly relevant for trace element analysis by ICP-MS.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Each protocol described in this guide should be considered a self-validating system, where the inclusion of standards, blanks, and control samples ensures the integrity of the results.
Conclusion
The quantitative determination of constituent elements in aniline compounds is a multifaceted task that requires a thoughtful selection of analytical techniques. For the core elements of carbon, hydrogen, and nitrogen, combustion analysis provides a comprehensive and accurate assessment. When nitrogen is the sole element of interest, the Dumas method offers a rapid, safe, and automated alternative to the traditional Kjeldahl method, especially for a diverse range of aniline derivatives. For trace elemental impurities, particularly residual catalysts from synthesis, ICP-MS stands as the gold standard due to its exceptional sensitivity and specificity. XRF provides a valuable tool for the non-destructive analysis of halogens in substituted anilines.
By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous method validation, researchers and drug development professionals can ensure the generation of reliable and defensible elemental analysis data, which is fundamental to advancing scientific knowledge and ensuring product quality and safety.
References
- 1. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 2. nbinno.com [nbinno.com]
- 3. fossanalytics.com [fossanalytics.com]
- 4. chem.ubc.ca [chem.ubc.ca]
- 5. Aniline qualitative analysis | PPTX [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Dumas method - Wikipedia [en.wikipedia.org]
- 9. mkube.com.au [mkube.com.au]
- 10. velp.com [velp.com]
- 11. Principle and Protocol of Kjeldahl Method - Creative BioMart [creativebiomart.net]
- 12. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 13. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 14. inboxsa.com [inboxsa.com]
- 15. azonano.com [azonano.com]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. rigaku.com [rigaku.com]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity in Aniline-Based Compound Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of aniline-based compounds are paramount. These versatile molecules are foundational in pharmaceuticals, agrochemicals, and dyes, making their presence, and that of their structurally similar cousins, a critical consideration in safety, efficacy, and environmental monitoring.[1] Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this analytical work. However, the very principle of antibody-based detection opens the door to a significant challenge: cross-reactivity.
This guide provides an in-depth comparison of the cross-reactivity profiles of various aniline-based compounds. Moving beyond a simple catalog of data, we will delve into the mechanistic underpinnings of antibody cross-reactivity, provide detailed experimental protocols for its assessment, and present comparative data to inform your experimental design and data interpretation. Our aim is to equip you with the expertise to anticipate, identify, and manage cross-reactivity in your own work, ensuring the integrity and reliability of your results.
The Specter of Cross-Reactivity: Why It Matters
The Structural Dance of Recognition: A Mechanistic Overview
At its core, antibody-antigen recognition is a three-dimensional dance of molecular forces: hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The specificity of an antibody is determined by the unique chemical and physical landscape of its binding site (paratope), which is complementary to a specific region of the antigen (epitope).
For small molecules like aniline derivatives, the entire molecule often acts as the epitope. Cross-reactivity occurs when an antibody's paratope can accommodate a molecule other than its intended target. The likelihood and extent of this interaction are governed by several factors:
-
Size and Shape Complementarity: The closer the three-dimensional shape of a cross-reactant is to the target analyte, the more likely it is to fit into the antibody's binding pocket.
-
Electronic and Chemical Similarity: The distribution of charge and the presence of similar functional groups (e.g., amino, nitro, chloro groups) at similar positions on the aromatic ring are critical for recognition.
-
Flexibility of the Antibody Binding Site: The binding sites of some antibodies are rigid, while others exhibit a degree of conformational flexibility. A more flexible binding site may accommodate a wider range of structurally similar compounds.[4][5][6][7]
The following diagram illustrates the fundamental principle of hapten recognition and the potential for cross-reactivity.
Caption: Antibody-hapten binding and cross-reactivity.
Quantifying Cross-Reactivity: A Comparative Analysis
To provide a practical understanding of cross-reactivity, this section presents a comparative analysis of aniline derivatives. The data is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA), a powerful technique for quantifying haptens. In this format, the free analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity is quantified by determining the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte.[8] The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Anti-p-Nitroaniline (PNA) Monoclonal Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| p-Nitroaniline (PNA) | p-NO₂-C₆H₄-NH₂ | 10 | 100% |
| Aniline | C₆H₅-NH₂ | 500 | 2% |
| p-Chloroaniline | p-Cl-C₆H₄-NH₂ | 50 | 20% |
| 2,4-Dichloroaniline | 2,4-Cl₂-C₆H₃-NH₂ | 200 | 5% |
| p-Aminophenol | p-OH-C₆H₄-NH₂ | 80 | 12.5% |
| Sulfanilamide | p-NH₂-C₆H₄-SO₂NH₂ | >1000 | <1% |
This data is illustrative and intended for educational purposes.
Interpreting the Data:
From this hypothetical data, we can infer several key principles:
-
The position and nature of substituents are critical: The presence of a nitro group in the para position is the primary recognition element for this hypothetical antibody.
-
Halogen substitution influences binding: A chloro group in the para position (p-chloroaniline) results in significant cross-reactivity, suggesting the antibody can tolerate this substitution. However, the addition of a second chloro group in the ortho position (2,4-dichloroaniline) reduces the affinity, likely due to steric hindrance.
-
Functional group changes have a major impact: Replacing the nitro group with a hydroxyl group (p-aminophenol) reduces, but does not eliminate, binding. The introduction of a bulky and electronically different sulfonamide group (sulfanilamide) effectively abolishes cross-reactivity.
-
The core aniline structure is a weak binder: Aniline itself shows very low cross-reactivity, highlighting the importance of the substituent for antibody recognition.
Experimental Protocol: Assessing Cross-Reactivity Using Competitive Indirect ELISA (ciELISA)
This section provides a detailed, step-by-step protocol for a competitive indirect ELISA to determine the cross-reactivity of aniline-based compounds. This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
Principle:
An antigen conjugate (e.g., your target aniline derivative conjugated to a protein like ovalbumin) is coated onto the wells of a microtiter plate. The sample (containing the unknown concentration of the free aniline derivative) is pre-incubated with a specific primary antibody. This mixture is then added to the coated wells. The free aniline derivative in the sample competes with the coated antigen for binding to the primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of the free aniline derivative in the sample.
Caption: Workflow for a competitive indirect ELISA.
Materials:
-
High-binding 96-well microtiter plates
-
Target aniline derivative and potential cross-reactants
-
Coating antigen (e.g., aniline-OVA conjugate)
-
Primary antibody specific for the target aniline derivative
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer and wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target aniline derivative (standard curve) and each potential cross-reactant in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solutions and wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in assay buffer to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard curve of the target analyte.
-
Perform a four-parameter logistic regression to fit the standard curve.
-
Determine the IC50 value for the target analyte.
-
Repeat steps 1-3 for each of the potential cross-reactants.
-
Calculate the percent cross-reactivity for each compound using the formula provided earlier.
Trustworthiness Through Validation: A Self-Validating System
The protocol described above is designed to be a self-validating system. Key to this is the inclusion of appropriate controls:
-
Zero Standard (B0): Wells containing only the primary and secondary antibodies, with no free analyte. This represents the maximum signal.
-
Non-Specific Binding (NSB) Control: Wells containing all reagents except the primary antibody. This measures the background signal.
-
Blank Control: Wells containing only the substrate and stop solution. This measures the absorbance of the reagents themselves.
By comparing the results of your samples to these controls, you can ensure that the assay is performing as expected and that the observed inhibition is due to specific antibody-antigen interactions. For regulatory submissions, it is essential to follow established guidelines for analytical procedure validation, such as those from the International Council for Harmonisation (ICH).[10]
Conclusion: A Path to More Reliable Immunoassays
The cross-reactivity of aniline-based compounds is a complex but manageable challenge. By understanding the structural basis of antibody recognition, employing robust experimental protocols for quantification, and adhering to rigorous validation principles, researchers can navigate this issue with confidence. The insights and methodologies presented in this guide are intended to serve as a valuable resource in your efforts to develop and utilize immunoassays for the accurate and reliable analysis of these important molecules. The pursuit of scientific truth demands nothing less.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of antibodies: primary structural basis of hapten binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking synthesis efficiency against other aniline production methods
Aniline, a foundational aromatic amine, serves as an indispensable precursor in the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals.[1][2] Its industrial significance is underscored by a global production volume exceeding six million metric tons annually.[3] The predominant manufacturing route, established for decades, involves the catalytic hydrogenation of nitrobenzene, which itself is derived from benzene.[4][5] While this method is highly optimized for yield and throughput, growing imperatives for sustainable manufacturing, process safety, and atom economy have catalyzed research into alternative synthetic strategies.
This guide provides a comparative analysis of key aniline production methodologies, from established industrial processes to emerging green chemistry alternatives. We will dissect each method's synthetic efficiency, operational parameters, and environmental footprint, offering researchers and process chemists the data-driven insights needed to select or develop the most appropriate synthesis for their specific application.
The Industrial Workhorse: Catalytic Hydrogenation of Nitrobenzene
The two-step conversion of benzene to aniline via nitrobenzene intermediate is the most economically significant and widely practiced industrial method.[5] The process begins with the nitration of benzene using a mixture of concentrated nitric and sulfuric acids. The resulting nitrobenzene is then reduced to aniline through catalytic hydrogenation.[4]
Mechanism and Rationale: The hydrogenation is typically performed in either a vapor or liquid phase using a heterogeneous catalyst.[5][6] Noble metals like palladium and platinum, or base metals such as nickel and copper on a support (e.g., carbon), are common catalysts.[1][5] The reaction is highly exothermic and proceeds through several intermediates, including nitrosobenzene and phenylhydroxylamine.[7][8] The choice of catalyst and reaction conditions (temperature: 200–300 °C) is critical to maximize selectivity towards aniline and minimize the formation of byproducts.[9] Modern industrial processes achieve exceptional yields, often exceeding 99%.[1]
Despite its efficiency, this route has inherent drawbacks. It relies entirely on fossil fuel-derived feedstocks (benzene), involves hazardous reagents (concentrated acids, flammable hydrogen gas), and carries the risk of thermal runaway due to the potential for unstable hydroxylamine intermediates to decompose.[2][10]
Caption: Industrial two-step synthesis of aniline from benzene.
The Classic Method: Béchamp Reduction
First demonstrated in the mid-19th century, the Béchamp reduction was the original industrial method for producing aniline from nitrobenzene.[11][12] This process utilizes zero-valent iron powder in the presence of a catalytic amount of acid, such as hydrochloric acid.[1][11]
Mechanism and Rationale: The Béchamp reaction is a complex, multiphase process involving the gradual oxidation of iron to form iron oxides, which in turn reduces the nitrobenzene.[11][13] The reaction is typically run at reflux temperatures under atmospheric pressure.[1] While it avoids the use of high-pressure hydrogen and expensive noble metal catalysts, making it a cost-effective option for smaller-scale synthesis, it suffers from several disadvantages.[1] The product purity is generally lower than that from catalytic hydrogenation, requiring more extensive purification.[1] A significant drawback is the co-generation of large volumes of iron oxide sludge, posing a significant waste disposal challenge.[13] However, innovations in the "Laux process" have found applications for this iron oxide byproduct as a pigment.[13]
Caption: The Béchamp reduction of nitrobenzene to aniline.
Emerging Green and Sustainable Alternatives
The drive towards a more sustainable chemical industry has spurred the development of novel synthetic routes that minimize environmental impact, improve safety, and utilize renewable feedstocks.
Bio-based Synthesis
A paradigm shift away from fossil fuels involves producing aniline from plant biomass.[3] Companies like Covestro are pioneering processes that use industrial raw sugar as a starting material.[3][14] The typical route involves two main stages:
-
Fermentation: Microorganisms, such as engineered Corynebacterium glutamicum, convert sugars into an aromatic intermediate like aminobenzoic acid.[15]
-
Chemo-catalytic Conversion: The intermediate is then converted to aniline, for example, through catalytic decarboxylation.[15]
This approach has the potential to significantly reduce the global warming impact of aniline production by 35-69% compared to the fossil-based route.[15] While promising, challenges related to process scale-up, purification, and potential trade-offs like increased eutrophication from agriculture remain.[15][16]
Electrochemical Synthesis
Electrocatalytic methods offer a compelling alternative that circumvents the need for high temperatures, high pressures, and gaseous hydrogen.[17] In a typical setup, an electrical current is passed through water, often in the presence of a soluble redox mediator.[18] This mediator molecule collects the protons and electrons generated from the electrolysis of water and delivers them to the nitrobenzene precursor, reducing it to aniline.[18][19]
This technique prevents the direct reduction of nitrobenzene at the electrode surface, which can lead to poor selectivity and byproduct formation.[17] Researchers have demonstrated that this method can achieve very high yields (>85-99%) at room temperature and pressure.[18][20] When powered by renewable electricity, this pathway offers a significantly greener and safer production process.[18][19]
Direct Amination of Benzene
To improve atom economy, significant research has focused on the direct, one-step amination of benzene.[21] This approach avoids the separate nitration and reduction steps. Various catalytic systems have been explored, using aminating agents like hydroxylamine or aqueous ammonia with an oxidant like hydrogen peroxide.[22][23][24] While conceptually attractive, these methods have so far struggled to achieve the high yields and selectivity required for industrial viability, often remaining below a 15% yield.[22][23][25]
Caption: Simplified workflows for sustainable aniline synthesis routes.
Head-to-Head: Performance Comparison
The choice of a synthetic route depends on a multi-faceted evaluation of efficiency, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the discussed methods.
| Parameter | Catalytic Hydrogenation | Béchamp Reduction | Amination of Phenol | Direct Amination of Benzene | Bio-based Synthesis | Electrochemical Synthesis |
| Typical Yield | Excellent (>99%)[1] | Good to High[1] | ~96% conversion, ~77% selectivity[26] | Low to Moderate (e.g., 5-12%)[23][25] | High (Process Dependent) | Excellent (>85-99%)[18][20] |
| Product Purity | High (>99.5%)[1] | Lower, requires extensive purification[1] | Moderate to High | Variable, purification is a challenge | Variable, requires novel purification | High |
| Feedstocks | Benzene (Fossil)[4] | Nitrobenzene (from Benzene)[11] | Phenol, Ammonia[9] | Benzene, Amine Source[22] | Biomass (Renewable)[3] | Nitrobenzene, Water[17] |
| Key Reagents | H₂ gas, Metal Catalyst (Pd, Pt, Ni)[5] | Iron powder, Acid (e.g., HCl)[1] | Solid Catalysts (e.g., Silica-Alumina)[26] | Various Catalysts (V, Cu), Oxidants[23][24] | Engineered Microbes, Catalysts[15] | Redox Mediator, Electricity[18] |
| Reaction Temp. | High (200-300 °C)[9] | Moderate (Reflux, ~100 °C)[11] | High (Vapor Phase)[26] | Mild to Moderate | Mild (Fermentation), High (Conversion) | Ambient[18] |
| Reaction Pressure | Elevated[1] | Atmospheric[1] | Atmospheric/Elevated | Atmospheric/Elevated | Atmospheric | Atmospheric[18] |
| Key Byproducts | Water, minor organic impurities | Iron Oxide Sludge[13] | Diphenylamine, Water[26] | Water, various oxidation products | CO₂, fermentation byproducts | Water, minimal byproducts[17] |
| Pros | High yield & purity, mature technology | Low-cost reagents, atmospheric pressure | Avoids nitration step | High atom economy (in theory) | Renewable feedstock, reduced CO₂ footprint | High safety, high yield, green energy potential |
| Cons | Fossil-fuel dependent, H₂ handling, safety risk[10] | Large waste volume, lower purity[1][13] | Less economical than nitrobenzene route[5] | Low yields, poor selectivity to date[22] | Complex purification, scalability challenges[15] | Scalability for bulk production unproven |
Experimental Protocols for Benchmarking
To provide a practical basis for comparison, detailed protocols for the two most common laboratory- and industrial-scale methods are provided below. These protocols are designed to be self-validating, with clear endpoints and analytical checks.
Protocol 1: Catalytic Hydrogenation of Nitrobenzene (Laboratory Scale)
-
Rationale: This protocol uses a standard Parr hydrogenator to simulate industrial liquid-phase hydrogenation under controlled conditions. The use of a palladium on carbon (Pd/C) catalyst is standard due to its high activity and selectivity. Monitoring hydrogen uptake provides real-time kinetic data.
-
Methodology:
-
Reactor Setup: Charge a 500 mL Parr reactor with nitrobenzene (e.g., 50 g, 0.41 mol) and a solvent such as methanol or ethanol (200 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.5 g, 1 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents premature reaction and is a critical safety step as dry Pd/C can be pyrophoric.
-
Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar). Begin stirring (e.g., 1000 RPM) and heat the reactor to the target temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Causality: Celite provides a fine filtration medium necessary to remove the heterogeneous catalyst particles. The solvent can be removed via rotary evaporation. The resulting crude aniline can be purified by distillation.
-
Analysis: Confirm product identity and purity using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Béchamp Reduction of Nitrobenzene (Laboratory Scale)
-
Rationale: This protocol replicates the classic iron-based reduction. It demonstrates a heterogeneous, multiphase reaction at atmospheric pressure. The gradual color change from a yellow/black slurry to a brown/orange mixture provides a visual indicator of reaction progress.
-
Methodology:
-
Reactor Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water (250 mL), iron powder (e.g., 70 g, 1.25 mol), and a few drops of concentrated hydrochloric acid.
-
Activation: Heat the mixture to reflux with vigorous stirring for 15 minutes. Causality: The acid activates the iron surface by removing any passivating oxide layer.
-
Nitrobenzene Addition: Add nitrobenzene (e.g., 50 g, 0.41 mol) dropwise to the refluxing mixture over a period of 30-45 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to heat at reflux for 3-4 hours, or until a sample analyzed by Thin Layer Chromatography (TLC) shows complete consumption of the nitrobenzene starting material.
-
Workup: Cool the reaction mixture. Add a saturated solution of sodium carbonate until the mixture is basic to litmus paper. Causality: Basification neutralizes the catalytic acid and precipitates iron salts, freeing the aniline product.
-
Purification: Perform a steam distillation to isolate the aniline from the iron oxide sludge. Alternatively, extract the product with a solvent like dichloromethane or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Further purification can be achieved by vacuum distillation.
-
Analysis: Analyze the final product for purity and identity using GC and/or NMR spectroscopy.
-
Conclusion and Future Outlook
For large-scale, high-purity aniline production, catalytic hydrogenation of nitrobenzene remains the undisputed industrial standard due to its unmatched efficiency and mature, optimized technology.[1][5] The Béchamp reduction, while historically significant, is now primarily relegated to applications where its iron oxide co-product is of value or where access to high-pressure equipment is limited.[13]
The future of aniline synthesis, however, is increasingly pointing towards sustainable technologies. Bio-based and electrochemical routes represent the most promising frontiers, offering pathways to decouple production from fossil fuels and significantly enhance process safety and environmental performance.[3][17][18] While direct amination of benzene is an elegant concept for atom economy, it requires significant breakthroughs in catalyst design to become competitive.[22] For researchers and drug development professionals, understanding the trade-offs between these diverse methods is paramount for making informed decisions that balance efficiency, cost, and the growing mandate for green chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. renewable-materials.eu [renewable-materials.eu]
- 4. Anilines [evonik.com]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. dwsim.fossee.in [dwsim.fossee.in]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. Experimental study of Bechamp process for nitrobenzene reduction to aniline [d8.irins.org]
- 12. Development of Manufacturing Process of Aniline [jstage.jst.go.jp]
- 13. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 14. Producing Aniline from Biomass - A Success Story [international.fnr.de]
- 15. researchgate.net [researchgate.net]
- 16. US20170066713A1 - Production of aniline via anthraniliate - Google Patents [patents.google.com]
- 17. Electrochemical ‘game-changer’ could make aniline production greener | Research | Chemistry World [chemistryworld.com]
- 18. specchemonline.com [specchemonline.com]
- 19. Aniline breakthrough promises cleaner, greener production | Laboratory News [labnews.co.uk]
- 20. Electrochemical Synthesis of Aniline, A Model for Synthesis of More Related Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 21. ris.utwente.nl [ris.utwente.nl]
- 22. mdpi.com [mdpi.com]
- 23. Direct amination of benzene to aniline with H2O2 and NH3·H2O over Cu/SiO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Direct amination of benzene to aniline by reactive distillation method over copper doped hierarchical TS-1 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. US3578714A - Process for preparing aniline from phenol - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Phenylpropan-2-yl)aniline Hydrochloride
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Phenylpropan-2-yl)aniline hydrochloride (CAS No. 1416354-38-5), also known as 4-Cumylaniline hydrochloride. As researchers and drug development professionals, understanding the rationale behind these procedures is as critical as the procedures themselves. This document is designed to build on your existing expertise by providing not just steps, but a self-validating system for safe and compliant chemical handling.
Foundational Safety Intelligence: Understanding the Hazard Profile
Before any handling or disposal operation, a thorough understanding of the compound's hazard profile is essential. This compound, like many aromatic amines, presents a multi-faceted risk profile.
Toxicological Characteristics:
-
Acute Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Aniline and its derivatives can interfere with the blood's ability to carry oxygen by forming methemoglobin, leading to symptoms like headache, dizziness, cyanosis (blueish skin), and in severe cases, collapse and death.[2][3]
-
Irritation and Sensitization: It is known to cause serious skin and eye irritation.[1][4] Furthermore, it may cause an allergic skin reaction, where subsequent exposure can trigger a more severe response.[1]
-
Chronic Exposure Risks: This compound is suspected of causing genetic defects and cancer.[1][5] Prolonged or repeated exposure can lead to organ damage.[5]
-
Environmental Hazard: Aromatic amines are generally very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary directive.[4][5]
This profile necessitates a cautious and well-planned approach to its management, from initial handling to final disposal.
Regulatory Framework: RCRA and Hazardous Waste Classification
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] A chemical waste generator is legally responsible for determining if their waste is hazardous.[8]
This compound is not explicitly listed by name with a specific EPA hazardous waste code. However, the parent compound, Aniline , is listed as U012 when it is a discarded commercial chemical product.[8][9] Due to the "mixture" and "derived-from" rules within RCRA, any waste containing this compound, or derived from its use, must be managed as a hazardous waste.[10]
The key takeaway is that all waste streams containing this compound—including pure unused chemical, contaminated labware, spill cleanup materials, and reaction residues—must be collected and disposed of as regulated hazardous waste.
| Regulatory & Safety Data Summary | |
| Compound Name | This compound |
| Synonym | 4-Cumylaniline hydrochloride |
| CAS Number | 1416354-38-5 |
| Primary Hazard Class | 6.1 (Toxic Substances)[1] |
| Likely EPA Waste Code | U012 (as an aniline derivative)[8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4][8] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[4][8] |
Operational Plan: From Workbench to Waste Manifest
A robust disposal plan begins at the point of generation. The following workflow ensures safety and compliance throughout the chemical's lifecycle in the laboratory.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical splash goggles and a face shield.
-
A fully-buttoned laboratory coat.
-
-
Waste Segregation:
-
Solids: Collect unused or expired pure compounds, contaminated weigh boats, and grossly contaminated solid materials (e.g., silica gel) in a dedicated, compatible solid waste container.
-
Liquids: Collect reaction residues and dilute aqueous solutions in a separate, compatible liquid waste container. Do not mix with incompatible waste streams like strong oxidizers or acids.[4]
-
Sharps & Labware: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container for hazardous chemical waste. Non-sharp labware (e.g., vials) should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol); the rinsate must be collected as hazardous liquid waste.
-
In the event of a spill, the primary goal is to contain and collect the material safely for disposal.
-
Immediate Actions:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
-
Cleanup Procedure for Small Spills:
-
Ensure adequate ventilation (work within a chemical fume hood if possible).
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent) to avoid raising dust.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
For liquid spills, cover with an inert absorbent material. Allow it to fully absorb the liquid.
-
Collect the absorbed material and place it in the solid hazardous waste container.
-
-
Final Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol).
-
All cleanup materials (gloves, wipes, absorbent pads) are considered hazardous waste and must be placed in the solid waste container.[11]
-
The universally accepted and regulatory-compliant method for the final disposition of this compound and its associated waste is high-temperature incineration .
-
Mechanism of Action: Incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) is a thermal destruction process.[12] Operating at temperatures typically between 850°C and 1200°C, this process breaks down the organic molecule into its constituent elements and simpler, less harmful compounds like carbon dioxide, water, nitrogen gas, and hydrogen chloride.[13][14]
-
Why Incineration? This method provides a high destruction and removal efficiency (DRE) for toxic organic compounds, ensuring they are not released into the environment.[15] Landfilling is generally not a suitable option for such compounds due to their potential to leach into groundwater and their persistence.
-
In-Lab Treatment (Not Recommended): While advanced oxidation processes (AOPs) like Fenton's reagent (Fe²⁺/H₂O₂) can degrade aniline in industrial wastewater, these methods are not recommended for routine laboratory waste neutralization.[16][17] They require careful control of pH and reagent concentrations and can generate significant heat or secondary waste products. The most reliable and safest approach for laboratory-scale waste is collection by a professional disposal service for incineration.
By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and protect the environment—upholding the highest standards of professional scientific practice.
References
- 1. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. regulations.gov [regulations.gov]
- 11. international.skcinc.com [international.skcinc.com]
- 12. basel.int [basel.int]
- 13. researchgate.net [researchgate.net]
- 14. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Navigating the Safe Handling of 4-(2-Phenylpropan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the integrity of your work and the safety of your team are paramount. The compound 4-(2-Phenylpropan-2-yl)aniline hydrochloride, also known as 4-Cumylaniline hydrochloride, is a valuable reagent, but its handling demands a meticulous and informed approach to safety. This guide moves beyond mere procedural lists to provide a comprehensive operational framework grounded in scientific principles, ensuring every step you take is a safe one.
Hazard Profile: Understanding the Risks
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) : Can lead to serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
While the specific toxicological data for this compound is limited, the closely related aniline hydrochloride presents more severe hazards, including toxicity upon ingestion, skin contact, or inhalation, and is suspected of causing genetic defects and cancer.[2][3][4] Given the structural similarities, a cautious approach that considers these heightened risks is warranted.
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Skin contact |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Eye contact |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation |
| Potential for more severe toxicity (inferred) | Acute Toxicity, Mutagenicity, Carcinogenicity | Ingestion, Skin contact, Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate specific, identified risks. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," forms the basis of our recommendations.[1]
Eye and Face Protection
Minimum Requirement: Chemical splash goggles that conform to EN166 or ANSI Z87.1 standards.[5]
Rationale: Due to the risk of serious eye irritation, protection against splashes is crucial. Standard safety glasses do not provide an adequate seal around the eyes.
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield offers a broader barrier of protection for the entire face.[5]
Skin Protection
Gloves:
-
Recommended Material: Nitrile or neoprene gloves.[5]
-
Rationale: These materials provide good resistance to a broad range of chemicals, including acids and solvents.[5] Always inspect gloves for tears or punctures before use.
-
Procedure: Use a double-gloving technique, particularly when handling concentrated solutions or for prolonged periods. This provides an additional layer of protection in case the outer glove is compromised.
Protective Clothing:
-
Minimum Requirement: A long-sleeved laboratory coat, fully buttoned.
-
Enhanced Precaution: For larger-scale operations or when significant contamination is possible, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]
Respiratory Protection
When Required: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary under the following conditions:
-
When handling the solid powder outside of a certified chemical fume hood.
-
If there is a potential for aerosolization.
-
During the cleanup of a significant spill.
Rationale: The compound can cause respiratory irritation, and the solid form can be easily inhaled.[1] A fume hood is the primary engineering control to prevent this; respiratory protection serves as a critical secondary defense.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes the chance of accidental exposure. The following protocol is designed to be a self-validating system, where each step logically follows from the last, ensuring safety is maintained throughout.
Preparation and Pre-Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control vapor and dust.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
-
Donning PPE: Don PPE in the following order:
-
Lab coat or coveralls.
-
Inner pair of gloves.
-
Respirator (if required, perform a seal check).
-
Eye and face protection.
-
Outer pair of gloves (cuffs should go over the sleeves of the lab coat).
-
Handling and Experimentation
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of the powder.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. When transferring solutions, do so carefully to prevent splashing.
-
Vigilance: Continuously monitor your work area for any signs of spills or contamination.
Post-Handling and Doffing
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination, following this sequence:
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat or coveralls, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove the respirator (if used).
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]
Caption: A streamlined workflow for handling this compound.
Disposal Plan: Ensuring a Safe Final Step
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Contaminated disposables such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety office or a licensed waste disposal contractor.
-
Documentation: Maintain a record of the waste generated and its disposal date.
Caption: A clear process for the segregation and disposal of contaminated waste.
Emergency Procedures: Preparedness for the Unexpected
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material. Collect the material into a sealed, labeled hazardous waste container. Decontaminate the spill area.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can handle this compound with the confidence that comes from a deep understanding of its risks and the scientifically-backed methods to mitigate them.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
